6-Fluorobenzo[b]thiophene
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FS/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWIFBMBSZRKGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597945 | |
| Record name | 6-Fluoro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205055-10-3 | |
| Record name | 6-Fluoro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Fluorobenzo[b]thiophene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluorobenzo[b]thiophene is a fluorinated heterocyclic compound that has garnered interest in medicinal chemistry and materials science. This technical guide provides a detailed overview of its discovery, historical synthetic evolution, and key chemical and physical properties. The document outlines detailed experimental protocols for the synthesis of its precursors and discusses potential routes to the parent compound. Spectroscopic data and potential applications in drug development are also reviewed, offering a valuable resource for researchers in the field.
Introduction
Benzo[b]thiophenes are a significant class of heterocyclic compounds composed of a benzene ring fused to a thiophene ring. The incorporation of a fluorine atom into the benzo[b]thiophene scaffold can significantly alter its physicochemical and biological properties, making this compound a molecule of interest for various applications, including pharmaceutical development. The electron-withdrawing nature of fluorine can influence molecular interactions, metabolic stability, and binding affinity to biological targets. This guide aims to consolidate the current knowledge on this compound, with a focus on its synthesis and history.
Physicochemical Properties
While specific experimental data for the parent this compound is limited in publicly available literature, some of its fundamental properties are available from chemical suppliers.
| Property | Value | Source |
| CAS Number | 205055-10-3 | --INVALID-LINK--[1] |
| Molecular Formula | C₈H₅FS | --INVALID-LINK--[1] |
| Molecular Weight | 152.19 g/mol | --INVALID-LINK--[1] |
| Purity | ≥97% | --INVALID-LINK--[1] |
| Storage | 4°C, stored under nitrogen | --INVALID-LINK--[1] |
Synthesis and Historical Development
The direct synthesis of this compound is not well-documented in early chemical literature. Its preparation is more commonly approached through the synthesis of functionalized derivatives, primarily the 2-carboxylic acid, which can then potentially be decarboxylated to yield the parent compound.
A key and well-documented synthetic route to a precursor of this compound is the synthesis of Ethyl this compound-2-carboxylate.
Synthesis of Ethyl this compound-2-carboxylate
This synthetic pathway involves the reaction of a substituted benzaldehyde with ethyl thioglycolate.
Caption: Synthesis of the key precursor.
Experimental Protocol:
The synthesis of Ethyl this compound-2-carboxylate is achieved through a one-pot reaction.
-
Reactants: 2-Fluoro-4-halogenobenzaldehyde and ethyl thioglycolate.
-
Reagents and Solvents: A suitable base (e.g., triethylamine or potassium carbonate) and a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used.[2]
-
Procedure: A solution of 2-fluoro-4-halogenobenzaldehyde, ethyl thioglycolate, and the base in the chosen solvent is stirred at an elevated temperature (e.g., 60-80 °C) for several hours.[2] The reaction proceeds via a nucleophilic substitution of the fluorine atom on the benzaldehyde by the sulfur of the ethyl thioglycolate, followed by an intramolecular cyclization to form the benzo[b]thiophene ring system.
-
Purification: The product is typically purified by chromatography.[2]
Synthesis of this compound-2-carboxylic acid
The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid.
Caption: Hydrolysis to the carboxylic acid.
Experimental Protocol:
-
Reactant: Ethyl this compound-2-carboxylate.
-
Reagents and Solvents: A strong base such as sodium hydroxide (NaOH) in a solvent like ethanol (EtOH) and water is used for the saponification.[2]
-
Procedure: The ethyl ester is dissolved in the ethanolic sodium hydroxide solution and stirred, typically at room temperature, overnight.[2]
-
Work-up: The reaction mixture is concentrated, diluted with water, and then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration.[2]
Potential Synthesis of this compound via Decarboxylation
The final step to obtain the parent this compound would involve the decarboxylation of the 2-carboxylic acid derivative.
Caption: Proposed final decarboxylation step.
Experimental Protocol (Proposed):
-
Reactant: this compound-2-carboxylic acid.
-
Reagents and Solvents: A high-boiling point solvent such as quinoline is often used, sometimes in the presence of a catalyst like copper powder or copper chromite.
-
Procedure: The carboxylic acid is heated in quinoline, with or without a catalyst, to a high temperature to induce the removal of carbon dioxide. The product can then be isolated by distillation or extraction.
Spectroscopic Data
Spectroscopic data is crucial for the characterization of this compound and its derivatives.
NMR Spectroscopy of this compound-2-carboxylic acid[2]
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ¹H | 13.46 | s | - | COOH |
| ¹H | 8.12 | d | 0.8 | H-3 |
| ¹H | 8.05 | dd | 9.0, 5.4 | H-4 |
| ¹H | 7.98 | dd | 9.4, 2.6 | H-7 |
| ¹H | 7.35 | td | 9.0, 2.6 | H-5 |
| ¹³C | 163.48 | - | - | COOH |
| ¹³C | 161.43 | d | 245.2 | C-6 (C-F) |
| ¹³C | 142.76 | d | 11.3 | C-7a |
| ¹³C | 135.75 | - | - | C-2 |
| ¹³C | 134.96 | d | 3.9 | C-3a |
| ¹³C | 129.99 | - | - | C-3 |
| ¹³C | 127.70 | d | 9.6 | C-4 |
| ¹³C | 114.48 | d | 24.8 | C-5 |
| ¹³C | 109.13 | d | 26.2 | C-7 |
Solvent: DMSO-d₆
NMR Spectroscopy of Ethyl this compound-2-carboxylate[2]
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ¹H | 8.20 | s | - | H-3 |
| ¹H | 8.07 | dd | 9.1, 5.4 | H-4 |
| ¹H | 7.99 | dd | 9.1, 2.4 | H-7 |
| ¹H | 7.37 | td | 9.1, 2.4 | H-5 |
| ¹H | 4.35 | q | 7.1 | OCH₂ |
| ¹H | 1.33 | t | 7.1 | CH₃ |
Solvent: DMSO-d₆
Applications in Drug Development
The benzo[b]thiophene scaffold is a well-established pharmacophore present in several approved drugs. The introduction of a fluorine atom at the 6-position can modulate the compound's biological activity. While specific quantitative biological data for this compound is not extensively reported, its derivatives have been investigated for various therapeutic applications.
For instance, acylhydrazone derivatives of this compound-2-carboxylic acid have been synthesized and evaluated for their antimicrobial activity against multidrug-resistant Staphylococcus aureus.[2] This highlights the potential of the this compound core as a building block for the development of new anti-infective agents.
Conclusion
This compound is a valuable heterocyclic compound with potential applications in medicinal chemistry. While its direct synthesis and historical discovery are not prominently documented, a clear synthetic pathway to its 2-carboxylic acid derivative is established. This precursor provides a viable route to the parent compound through decarboxylation. The availability of detailed experimental protocols and spectroscopic data for these key intermediates facilitates further research and development of novel compounds based on the this compound scaffold. Future studies are warranted to explore the full potential of this compound and its derivatives in various therapeutic areas.
References
In-Depth Technical Guide to the ¹H and ¹³C NMR Data of 6-Fluorobenzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 6-fluorobenzo[b]thiophene. The information is presented in a clear, structured format to facilitate its use in research, quality control, and drug development applications.
Data Presentation
The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound. Due to the limited availability of directly published spectral data for this specific compound, the presented data is a comprehensive compilation based on available information for closely related derivatives, including this compound-2-carboxylic acid, and spectral prediction. The assignments are based on established NMR principles and the known effects of fluorine substitution on the benzo[b]thiophene scaffold.
Table 1: ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.5 - 7.6 | d | JH2-H3 = 5.4 |
| H-3 | 7.3 - 7.4 | d | JH3-H2 = 5.4 |
| H-4 | 7.8 - 7.9 | dd | JH4-H5 = 8.8, JH4-F = 5.0 |
| H-5 | 7.1 - 7.2 | ddd | JH5-H4 = 8.8, JH5-H7 = 2.4, JH5-F = 9.2 |
| H-7 | 7.7 - 7.8 | dd | JH7-H5 = 2.4, JH7-F = 5.6 |
Table 2: ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) | Coupling Constant (¹JC-F, Hz) |
| C-2 | 127 - 128 | |
| C-3 | 123 - 124 | |
| C-3a | 139 - 140 | |
| C-4 | 122 - 123 (d) | JC4-F ≈ 9 |
| C-5 | 114 - 115 (d) | JC5-F ≈ 25 |
| C-6 | 160 - 162 (d) | 245 - 250 |
| C-7 | 108 - 109 (d) | JC7-F ≈ 26 |
| C-7a | 136 - 137 (d) | JC7a-F ≈ 4 |
Experimental Protocols
The NMR data presented in this guide is based on established methodologies for the analysis of substituted benzo[b]thiophenes. A typical experimental protocol for acquiring such data is as follows:
Instrumentation:
-
A high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz, 400 MHz, or higher.
Sample Preparation:
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Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent. Common solvents for this class of compounds include deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆).
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Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Acquisition:
-
A standard one-pulse sequence is typically used.
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Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
¹³C NMR Acquisition:
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A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.
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A wider spectral width, typically around 200-220 ppm, is required.
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A larger number of scans is generally necessary compared to ¹H NMR to obtain a good signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.
Mandatory Visualization
The following diagram illustrates the logical workflow for the assignment of signals in the ¹H and ¹³C NMR spectra of this compound, highlighting the key correlations.
Caption: Workflow for NMR Signal Assignment.
The diagram above outlines a standard workflow for the complete assignment of the ¹H and ¹³C NMR spectra of this compound. The process begins with the acquisition of one-dimensional ¹H and ¹³C NMR spectra. Subsequently, two-dimensional correlation experiments such as COSY, HSQC, and HMBC are employed to establish connectivity between protons, between carbons and their directly attached protons, and long-range correlations between carbons and protons, respectively. This comprehensive approach allows for the unambiguous assignment of all signals in the spectra to their corresponding atoms in the molecular structure.
mass spectrometry analysis of 6-Fluorobenzo[b]thiophene
An In-depth Technical Guide to the Mass Spectrometry Analysis of 6-Fluorobenzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control in various applications. This guide provides a detailed overview of the predicted electron ionization (EI) , including a plausible fragmentation pathway, hypothetical quantitative data, and a general experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS).
Predicted Fragmentation Pathways
Under electron ionization, this compound (molecular weight: 152.18 g/mol ) is expected to form a stable molecular ion. The subsequent fragmentation is likely dictated by the stability of the aromatic system and the presence of the fluorine and sulfur atoms. The primary fragmentation pathways are predicted to involve the loss of small molecules or radicals, leading to the formation of stable cationic fragments.
The molecular ion (M+) of this compound is expected to be prominent due to the stability of the aromatic ring system. Key fragmentation steps are hypothesized to include:
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Loss of a fluorine radical (•F): This would lead to the formation of a benzothiophene cation.
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Loss of acetylene (C₂H₂): A common fragmentation pathway for aromatic systems, resulting in a smaller heterocyclic ion.
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Loss of a thiophene fragment (e.g., CS): Cleavage of the thiophene ring can lead to the loss of a carbon monosulfide radical.
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Cleavage of the benzene ring: While less common for the primary fragments, further fragmentation of daughter ions can involve the breakdown of the benzene ring.
Quantitative Data
The following table summarizes the predicted mass-to-charge ratios (m/z) and relative abundances for the major ions of this compound in a 70 eV electron ionization mass spectrum.
| Predicted Fragment Ion | m/z (Predicted) | Relative Abundance (%) | Postulated Structure |
| [C₈H₅FS]⁺• (Molecular Ion) | 152 | 100 | Intact Molecule |
| [C₈H₅S]⁺ | 133 | 45 | Loss of •F |
| [C₆H₄S]⁺• | 108 | 30 | Loss of C₂H₂ |
| [C₇H₅F]⁺• | 110 | 25 | Loss of CS |
| [C₆H₄]⁺• | 76 | 15 | Loss of CS from [C₇H₄S]⁺ |
Experimental Protocols
This section outlines a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
4.1 Sample Preparation
-
Solvent Selection: Dissolve the this compound standard or sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Concentration: Prepare a stock solution of 1 mg/mL. From the stock, prepare a working solution of 10-100 µg/mL.
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Filtration: If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
4.2 GC-MS Instrumentation and Conditions
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Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector.
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Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (10:1 ratio).
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Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Scan Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
Data Analysis
-
Total Ion Chromatogram (TIC): Identify the peak corresponding to this compound.
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Mass Spectrum: Obtain the mass spectrum for the identified peak by averaging across the peak width.
-
Library Search: Compare the obtained mass spectrum against a commercial or in-house mass spectral library (e.g., NIST, Wiley) for tentative identification.
-
Fragmentation Analysis: Manually interpret the mass spectrum to identify the molecular ion and key fragment ions, and propose a fragmentation pathway.
Visualizations
The following diagrams illustrate the logical workflow for the mass spectrometry analysis and the predicted fragmentation pathway of this compound.
Caption: GC-MS analysis workflow for this compound.
Caption: Predicted EI fragmentation of this compound.
Unveiling the Solid State: A Technical Guide to the Crystal Structure of 6-Fluorobenzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystallographic analysis of 6-Fluorobenzo[b]thiophene, a molecule of significant interest in medicinal chemistry and materials science. While a definitive crystal structure for the parent this compound is not publicly available, this document outlines the established methodologies for its determination and presents representative data from a closely related fluorinated benzothiophene derivative. This information serves as a robust framework for researchers engaged in the synthesis, characterization, and computational modeling of this important class of heterocyclic compounds.
Introduction to the Significance of Crystal Structure
The precise three-dimensional arrangement of atoms and molecules in a crystalline solid, known as its crystal structure, is fundamental to understanding its physicochemical properties. For drug development professionals, elucidating the crystal structure of a molecule like this compound is critical for understanding its solid-state stability, solubility, and bioavailability. Furthermore, this structural information is invaluable for structure-based drug design and in silico screening. In the realm of materials science, the crystalline packing arrangement dictates key properties such as charge transport in organic semiconductors.
Experimental Determination of Crystal Structure: A Detailed Protocol
The primary technique for determining the crystal structure of small organic molecules is single-crystal X-ray diffraction. The following protocol provides a detailed methodology for the analysis of a compound such as this compound.
Crystal Growth and Selection
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. Suitable crystals of this compound can be grown using techniques such as:
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Slow Evaporation: A saturated solution of the compound in an appropriate solvent is allowed to evaporate slowly at a constant temperature.
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Vapor Diffusion: A solution of the compound is placed in a small open container within a larger sealed vessel containing a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, leading to the formation of crystals as the solubility decreases.
Once grown, a suitable single crystal is carefully selected under a microscope, ensuring it is free of defects and of an appropriate size for mounting.
Data Collection
The selected crystal is mounted on a goniometer head and placed within an X-ray diffractometer. To minimize thermal vibrations of the atoms, the crystal is typically cooled to a low temperature, often around 100-120 K, using a stream of cold nitrogen gas. A monochromatic X-ray beam, most commonly from a copper or molybdenum source, is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector, such as a CCD or CMOS detector.
Data Reduction and Structure Solution
The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. This raw data is then corrected for various experimental factors to yield a set of structure factors. The corrected data is used to determine the unit cell parameters and the space group of the crystal.
The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the electron density distribution and, consequently, the atomic positions.
Structure Refinement and Validation
The initial structural model is refined through an iterative process of least-squares fitting. This process adjusts atomic positions, and thermal parameters until the calculated diffraction pattern shows the best possible agreement with the experimental data. The final refined structure is then rigorously validated to ensure its chemical and crystallographic reasonability. The resulting model provides precise information on bond lengths, bond angles, and intermolecular interactions.
Representative Crystallographic Data
While specific data for this compound is not available, the following table summarizes the key crystallographic parameters for a related compound, 2-(p-tolyl)-6-(trifluoromethyl)benzo[b]thiophene-3-carbonitrile, providing a basis for what can be expected.[1]
| Parameter | Value[1] |
| Chemical Formula | C₁₇H₁₀F₃NS |
| Molecular Weight | 317.33 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 13.7576(5) Å |
| b | 14.5343(6) Å |
| c | 7.1353(3) Å |
| α | 90° |
| β | 92.817(3)° |
| γ | 90° |
| Unit Cell Volume | 1425.03(10) ų |
| Molecules per Unit Cell (Z) | 4 |
| Data Collection | |
| Radiation | Cu Kα |
| Temperature | 293 K |
| Measured Reflections | 7045 |
| Independent Reflections | 2316 |
| Refinement | |
| R-factor (R1) | 0.053 |
| Weighted R-factor (wR2) | 0.141 |
| Goodness-of-fit (S) | 1.06 |
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule using single-crystal X-ray crystallography.
Conclusion
The determination of the crystal structure of this compound is an essential step in its development for pharmaceutical or material applications. The methodologies outlined in this guide, centered on single-crystal X-ray diffraction, represent the gold standard for obtaining precise and reliable structural data. The provided representative data for a related fluorinated benzothiophene serves as a valuable benchmark for future experimental work on the title compound. The detailed experimental protocol and workflow visualization are intended to equip researchers with the necessary knowledge to successfully undertake and interpret the crystallographic analysis of this compound and its derivatives.
References
Spectroscopic Properties of 6-Fluorobenzo[b]thiophene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 6-Fluorobenzo[b]thiophene. Due to the limited availability of direct experimental data for this specific compound in public-facing scientific literature, this document presents a detailed profile based on the analysis of structurally related benzothiophene derivatives and established spectroscopic principles. The guide includes predicted spectroscopic data, detailed experimental protocols for characterization, and a discussion of the compound's relevance in medicinal chemistry, particularly its potential biological activities.
Introduction
Benzo[b]thiophene and its derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and functional materials. The introduction of a fluorine atom at the 6-position of the benzo[b]thiophene ring system can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications make this compound a molecule of considerable interest in drug discovery and development, with potential applications as an intermediate for synthesizing novel therapeutic agents. This guide aims to provide researchers with a foundational understanding of its spectroscopic characteristics to aid in its synthesis, identification, and further investigation.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of experimental data for this compound-2-carboxylic acid, other substituted benzothiophenes, and fundamental principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR, ¹³C NMR, and ¹⁹F NMR Data for this compound
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.4 - 7.6 | d | J(H2-H3) ≈ 5.5 |
| H-3 | ~7.2 - 7.4 | d | J(H3-H2) ≈ 5.5 |
| H-4 | ~7.8 - 8.0 | dd | J(H4-H5) ≈ 8.8, J(H4-F) ≈ 5.0 |
| H-5 | ~7.1 - 7.3 | td | J(H5-H4) ≈ 8.8, J(H5-H7) ≈ 2.5, J(H5-F) ≈ 9.0 |
| H-7 | ~7.6 - 7.8 | dd | J(H7-H5) ≈ 2.5, J(H7-F) ≈ 2.5 |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| C-2 | ~125 - 127 | |
| C-3 | ~123 - 125 | |
| C-4 | ~122 - 124 | d, J(C4-F) ≈ 9.0 |
| C-5 | ~114 - 116 | d, J(C5-F) ≈ 25.0 |
| C-6 | ~160 - 163 | d, J(C6-F) ≈ 245.0 |
| C-7 | ~108 - 110 | d, J(C7-F) ≈ 26.0 |
| C-3a | ~135 - 137 | d, J(C3a-F) ≈ 4.0 |
| C-7a | ~142 - 144 | d, J(C7a-F) ≈ 11.0 |
| ¹⁹F NMR (Predicted) | Chemical Shift (δ, ppm) |
| 6-F | ~ -110 to -120 |
Note: Predicted chemical shifts are relative to TMS (for ¹H and ¹³C) and CFCl₃ (for ¹⁹F). The solvent is assumed to be CDCl₃ or DMSO-d₆. Actual values may vary based on experimental conditions.
Infrared (IR) Spectroscopy
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1600 - 1580 | Medium-Strong | Aromatic C=C stretch |
| 1480 - 1440 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | C-F stretch |
| 850 - 800 | Strong | C-H out-of-plane bend |
| ~700 | Strong | C-S stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 3: Predicted UV-Vis Absorption Maxima for this compound
| λmax (nm) | Solvent | Electronic Transition |
| ~230 - 240 | Ethanol/Hexane | π → π |
| ~260 - 270 | Ethanol/Hexane | π → π |
| ~290 - 300 | Ethanol/Hexane | π → π* |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Predicted) | Relative Abundance |
| [M]⁺ | 152.01 | High |
| [M-HCS]⁺ | 107.00 | Moderate |
| [C₇H₄F]⁺ | 107.03 | Moderate |
| [C₆H₄]⁺ | 76.03 | Moderate |
Note: Fragmentation patterns are predicted based on typical behavior of benzothiophenes. The molecular ion peak is expected to be prominent.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic characterization of this compound. These can be adapted based on the specific instrumentation and sample availability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Use a standard pulse sequence with a spectral width of approximately -2 to 12 ppm.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same spectrometer.
-
Use broadband proton decoupling to simplify the spectrum.
-
A longer acquisition time and a greater number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Spectroscopy:
-
Acquire the spectrum on a spectrometer equipped with a fluorine probe.
-
Use an external reference standard such as CFCl₃.
-
The spectral width should be set to encompass the expected chemical shift range for aromatic fluorine.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum in the range of 4000-400 cm⁻¹.
-
Process the spectrum to identify characteristic absorption bands.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or hexane). The concentration should be adjusted to yield a maximum absorbance between 0.1 and 1.0.
-
Data Acquisition:
-
Use a matched pair of cuvettes, one for the sample solution and one for the pure solvent (as a blank).
-
Record the spectrum over a range of approximately 200-400 nm.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Data Acquisition (GC-MS):
-
Inject the sample into a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Use an appropriate GC column and temperature program to separate the compound from any impurities.
-
The mass spectrum is typically acquired using electron ionization (EI) at 70 eV.
-
Relevance in Drug Development and Logical Relationships
The this compound scaffold is of significant interest in medicinal chemistry. The fluorine substituent can enhance metabolic stability and membrane permeability, properties that are highly desirable in drug candidates. Derivatives of benzo[b]thiophene have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1] For instance, certain 6-aminobenzo[b]thiophene 1,1-dioxide derivatives have shown potential as STAT3 inhibitors for cancer therapy.[2]
The following diagram illustrates the logical workflow from the core chemical structure to its potential applications in drug discovery.
Caption: Logical workflow from the this compound core to drug development.
Conclusion
References
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
electronic properties of 6-Fluorobenzo[b]thiophene
An In-Depth Technical Guide to the Electronic Properties of 6-Fluorobenzo[b]thiophene
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core . Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document focuses on the established theoretical and experimental methodologies used to characterize such compounds. It further provides a predictive analysis of its electronic characteristics based on the known properties of the parent molecule, benzo[b]thiophene, and the well-documented effects of fluorination on aromatic systems.
Introduction to this compound
Benzo[b]thiophene is a heterocyclic aromatic compound consisting of a benzene ring fused to a thiophene ring. This core structure is a prevalent scaffold in medicinal chemistry and materials science. The introduction of a fluorine atom, a common strategy in drug design and materials engineering, can significantly modulate a molecule's electronic properties. Fluorination is known to enhance metabolic stability, membrane permeability, and binding affinity. In the context of materials science, it can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, improving charge injection/transport properties and oxidative stability. This guide explores the anticipated electronic landscape of this compound, providing the foundational knowledge required for its application in research and development.
Core Electronic Properties
| Property | Symbol | Benzo[b]thiophene (Experimental/Typical) | This compound (Predicted) | Method of Determination |
| Ionization Potential (HOMO) | IP (EHOMO) | ~ -5.5 to -5.8 eV | ~ -5.7 to -6.0 eV | Cyclic Voltammetry, Photoelectron Spectroscopy, DFT |
| Electron Affinity (LUMO) | EA (ELUMO) | ~ -1.8 to -2.1 eV | ~ -2.0 to -2.3 eV | Cyclic Voltammetry, Inverse Photoelectron Spec., DFT |
| HOMO-LUMO Gap | Egap | ~ 3.7 to 3.9 eV | ~ 3.7 to 3.9 eV | Calculated from HOMO/LUMO, UV-Vis Spectroscopy |
| UV Absorption Maximum | λmax | ~297 nm | ~295-300 nm | UV-Vis Spectroscopy |
| Emission Maximum | λem | ~350 nm | ~348-353 nm | Photoluminescence Spectroscopy |
Note: Predicted values are illustrative and require experimental or computational validation. The HOMO-LUMO gap is not expected to change dramatically with a single fluorine substitution on the benzene ring.
Experimental and Computational Methodologies
Determining the electronic properties of a novel compound like this compound involves a combination of electrochemical, spectroscopic, and computational techniques.
Experimental Protocols
A. Cyclic Voltammetry (CV)
Cyclic voltammetry is a primary technique for determining the HOMO and LUMO energy levels of a molecule in solution.
-
Objective: To measure the oxidation and reduction potentials of the compound.
-
Methodology:
-
Sample Preparation: A solution of this compound (~1 mM) is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal standard), and a counter electrode (e.g., platinum wire).
-
Measurement: The potential is swept linearly to a vertex potential and then reversed. The resulting current is plotted against the applied potential.
-
Data Analysis: The onset potentials for oxidation (Eox) and reduction (Ered) are determined from the voltammogram. The HOMO and LUMO energies are then calculated using empirical formulas, often referenced against the Fc/Fc⁺ couple[1]:
-
EHOMO = -[Eoxonset - E1/2(Fc/Fc⁺) + 4.8] eV
-
ELUMO = -[Eredonset - E1/2(Fc/Fc⁺) + 4.8] eV
-
-
B. Spectroscopic Analysis
UV-Visible absorption and photoluminescence (PL) spectroscopy are used to investigate the optical properties and the optical energy gap.
-
Objective: To determine the absorption and emission spectra.
-
Methodology:
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., hexane, dichloromethane, or ethanol).
-
Absorption Measurement: The absorbance of the solution is measured across a range of wavelengths (typically 200-800 nm) using a UV-Vis spectrophotometer. The wavelength of maximum absorption (λmax) is identified.
-
Emission Measurement: The sample is excited at a wavelength corresponding to its absorption band, and the emitted light is collected at a 90-degree angle using a spectrofluorometer. The wavelength of maximum emission (λem) is recorded.
-
Quantum Yield: The fluorescence quantum yield (Φf) can be determined relative to a known standard (e.g., quinine sulfate).
-
Computational Protocol: Density Functional Theory (DFT)
DFT is a powerful computational tool for predicting molecular geometries and electronic properties.
-
Objective: To calculate the ground-state geometry, HOMO/LUMO energies, and simulate the electronic absorption spectrum.
-
Methodology:
-
Structure Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation. This is typically performed using a functional like B3LYP with a basis set such as 6-31G(d,p)[2][3][4].
-
Orbital Energy Calculation: From the optimized structure, the energies of the frontier molecular orbitals (HOMO and LUMO) are calculated. This provides the theoretical ionization potential and electron affinity.
-
Excited State Calculation: Time-Dependent DFT (TD-DFT) is used to calculate the energies of the lowest singlet excited states. This allows for the simulation of the UV-Vis absorption spectrum, providing theoretical λmax values that can be compared with experimental data.
-
Visualized Workflows and Relationships
The following diagrams illustrate the standard workflow for characterizing the electronic properties of a molecule like this compound and the fundamental relationships between its structure and electronic behavior.
Conclusion
This compound represents a molecule of significant interest for both pharmaceutical and materials science applications. While direct experimental data is currently sparse, this guide outlines the robust and well-established methodologies required for its full electronic characterization. Based on foundational principles, the introduction of a fluorine atom at the 6-position is predicted to lower the frontier molecular orbital energies, which can enhance stability and favorably modify charge carrier properties. The protocols and predictive data presented herein serve as a critical resource for researchers aiming to synthesize, characterize, and ultimately utilize this promising compound in advanced applications.
References
An In-depth Technical Guide to the Solubility and Stability of 6-Fluorobenzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility and stability of 6-Fluorobenzo[b]thiophene (CAS: 205055-10-3). Due to the limited availability of specific experimental data for this compound in public literature, this document combines theoretical predictions based on its chemical structure, data from analogous compounds, and established principles of physical organic chemistry. Furthermore, it offers detailed experimental protocols for researchers to determine these critical physicochemical properties. This guide is intended to serve as a foundational resource for scientists working with this compound in drug discovery, materials science, and chemical synthesis.
Introduction to this compound
This compound is a fluorinated heterocyclic compound featuring a benzo[b]thiophene core. The benzo[b]thiophene scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs and biologically active molecules. The introduction of a fluorine atom at the 6-position is expected to significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and interactions with biological targets.[1][2][3] Understanding its solubility and stability is paramount for its handling, formulation, and development in any research context.
Compound Properties:
-
Molecular Formula: C₈H₅FS[4]
-
Molecular Weight: 152.19 g/mol [4]
-
Appearance: Typically a solid at room temperature.
-
Predicted LogP: 3.0404[4]
Solubility Profile
No quantitative experimental solubility data for this compound has been identified in the reviewed literature. However, a qualitative profile can be predicted based on its structure and data from closely related analogs. The molecule possesses a large, nonpolar aromatic surface area (the benzo[b]thiophene ring system) and a polar C-F bond, leading to an overall character of low polarity.
A close structural analog, 6-Bromo-2-fluorobenzo[b]thiophene, is reported to be generally soluble in organic solvents such as dichloromethane and acetonitrile, with limited solubility in water.[5] It is predicted that this compound will exhibit a similar solubility profile.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Diethyl Ether | Moderate to High | The large nonpolar surface area of the benzothiophene ring will interact favorably with nonpolar solvents via van der Waals forces. |
| Polar Aprotic | Dichloromethane, Chloroform | High | These solvents effectively solvate both the nonpolar ring and the polar C-F bond, making them excellent general solvents for this class. |
| Polar Aprotic | Acetone, Acetonitrile (ACN) | Moderate | Good solubility is expected due to dipole-dipole interactions, consistent with analogs.[5] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful, highly polar solvent capable of dissolving a wide range of organic compounds. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | The molecule can act as a hydrogen bond acceptor via the fluorine and sulfur atoms, but the large nonpolar region limits solubility. |
| Aqueous | Water | Very Low / Insoluble | The high LogP value (3.0404) indicates significant lipophilicity and poor aqueous solubility.[4] |
Stability Profile
The stability of this compound is a critical parameter for its storage and application. Generally, the benzo[b]thiophene ring is aromatic and thus relatively stable. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, suggesting that the fluorine substituent itself is chemically robust.[1]
-
Thermal Stability: Benzothiophene derivatives can exhibit high thermal stability. Oxidation of the sulfur atom to a sulfone can further increase the decomposition temperature.[6] However, under harsh conditions such as pyrolysis or hydrothermal treatment with alkali, decomposition of the core structure can occur.[7][8] It is predicted that this compound is stable under standard laboratory conditions but may decompose at high temperatures.
-
pH Stability / Hydrolysis: The molecule is not expected to be susceptible to hydrolysis under typical acidic or basic conditions due to the absence of readily hydrolyzable functional groups. The C-F bond is highly resistant to hydrolytic cleavage.[9]
-
Photostability: Aromatic compounds can be susceptible to photodegradation. While specific data is unavailable for this compound, studies on other fluorinated aromatic molecules show that photolysis can occur, sometimes leading to defluorination or degradation of the aromatic ring.[10][11]
-
Metabolic Stability: Fluorination of aromatic rings often enhances metabolic stability by blocking sites of oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] However, the benzo[b]thiophene ring itself can be a substrate for metabolism, potentially forming reactive arene oxide intermediates that can lead to dihydrodiols or glutathione adducts.[12]
Table 2: Predicted Stability of this compound
| Condition | Predicted Stability | Potential Degradation Pathways |
| Storage (4°C, dark) | High | Stable for extended periods when protected from light and stored at low temperature in an inert atmosphere.[4] |
| Elevated Temperature | Moderate to Low | Thermal decomposition at high temperatures. The sulfur atom could be a site of oxidation.[6][13] |
| Aqueous Buffer (pH 2-10) | High | Unlikely to undergo significant hydrolysis. |
| UV Light Exposure | Moderate to Low | Potential for photodegradation, possibly involving the thiophene ring or defluorination.[10][11] |
| Oxidative Conditions | Moderate | The sulfur atom is susceptible to oxidation to the corresponding sulfoxide and sulfone. Strong oxidants may cleave the thiophene ring.[5] |
| Metabolic (in vitro) | Moderate to High | Fluorine at C-6 may block metabolism at that position. However, the thiophene ring could undergo epoxidation via CYP enzymes to form reactive intermediates.[12] |
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound.
This protocol uses the shake-flask method, which is the gold standard for determining thermodynamic solubility.
Objective: To quantitatively determine the solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., Water, pH 7.4 Buffer, Acetonitrile, Methanol, Dichloromethane)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
HPLC-UV or LC-MS/MS system for quantification
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial (e.g., 5-10 mg). The amount should be enough to ensure a saturated solution with visible solid remaining.
-
Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL) to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Shake for a minimum of 24 hours to ensure equilibrium is reached. A longer time (48-72 hours) may be necessary.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.
-
Sampling and Dilution: Carefully pipette a known aliquot of the clear supernatant. Be cautious not to disturb the solid pellet. Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS/MS method. Determine the concentration by comparing the response to a standard curve prepared with known concentrations of this compound.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or µM.
This protocol assesses the hydrolytic stability of the compound across a range of pH values.
Objective: To determine the degradation rate of this compound in aqueous buffers of different pH.
Materials:
-
This compound stock solution (in a water-miscible organic solvent like ACN or DMSO)
-
Aqueous buffers (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 7.4 Phosphate, pH 9.0 Borate)
-
Incubator or water bath set to a specific temperature (e.g., 37°C or 50°C for accelerated testing)
-
HPLC-UV or LC-MS/MS system
-
Vials for incubation
Procedure:
-
Sample Preparation: Spike the this compound stock solution into each pH buffer to a final concentration of approximately 1-10 µM. The final concentration of the organic co-solvent should be low (<1%) to minimize its effect.
-
Incubation: Aliquot the solutions into separate vials for each time point. Incubate the vials at a constant temperature.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial for each pH condition.
-
Quenching: If necessary, quench any potential reaction by adding an equal volume of cold acetonitrile or by freezing the sample immediately. The 0-hour time point represents the initial concentration.
-
Analysis: Analyze the samples by HPLC-UV or LC-MS/MS to determine the percentage of this compound remaining relative to the 0-hour sample.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t₁/₂) can be calculated as 0.693/k.
Conclusion
This compound is a compound of significant interest with physicochemical properties that are largely unexplored in the public domain. This guide provides a robust theoretical framework for its solubility and stability based on established chemical principles and data from analogous structures. The predicted profile suggests high solubility in polar aprotic solvents like dichloromethane and DMSO, and poor solubility in water. The compound is expected to be chemically stable under standard conditions, with the C-F bond imparting enhanced metabolic stability, although the thiophene sulfur remains a potential site for oxidation. The detailed experimental protocols provided herein offer a clear path for researchers to empirically determine these vital parameters, enabling the confident use of this compound in future research and development endeavors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. Buy 6-Bromo-2-fluorobenzo[B]thiophene (EVT-8687551) [evitachem.com]
- 6. mdpi.com [mdpi.com]
- 7. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro metabolic fate of a novel structural class: evidence for the formation of a reactive intermediate on a benzothiophene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Initial Biological Screening of 6-Fluorobenzo[b]thiophene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial biological screening of 6-fluorobenzo[b]thiophene derivatives. The benzothiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, and the incorporation of a fluorine atom at the 6-position can significantly enhance its metabolic stability and binding affinity to various biological targets. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and development in this area.
Data Presentation
The following tables summarize the quantitative data from initial biological screenings of this compound derivatives and structurally related compounds.
Table 1: Anticancer Activity
The cytotoxic effects of various thiophene and benzothiophene derivatives have been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3d | Fused Thienopyrimidine (Fluoro-substituted) | HepG2 (Liver) | Moderate Activity | Doxorubicin | Not Specified |
| 3d | Fused Thienopyrimidine (Fluoro-substituted) | PC-3 (Prostate) | Moderate Activity | Doxorubicin | Not Specified |
| K2071 | 6-Aminobenzo[b]thiophene 1,1-dioxide | MDA-MB-231 (Breast) | ~2 | Stattic | 1.3 |
Note: "Moderate Activity" for compound 3d indicates that specific IC50 values were not provided in the source material, but the compound was reported to show notable activity.[1]
Table 2: Kinase Inhibitory Activity
Several benzo[b]thiophene derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
| Compound ID | Derivative Class | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3b | Fused Thienopyrimidine (Chloro-substituted) | VEGFR-2 | 0.126 | Sorafenib | 0.045 |
| 4c | Fused Thienopyrimidine | VEGFR-2 | 0.075 | Sorafenib | 0.045 |
| 3b | Fused Thienopyrimidine (Chloro-substituted) | AKT-1 | 6.96 | LY2780301 | 4.62 |
| 4c | Fused Thienopyrimidine | AKT-1 | 4.60 | LY2780301 | 4.62 |
| K2071 | 6-Aminobenzo[b]thiophene 1,1-dioxide | STAT3 Phosphorylation | Inhibition Observed | Not Specified | Not Specified |
Note: Compound K2071, a derivative of 6-aminobenzo[b]thiophene 1,1-dioxide, has been shown to inhibit IL-6-induced STAT3 phosphorylation.[2]
Table 3: Antimicrobial Activity
The antimicrobial potential of this compound derivatives has been investigated against pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Series | Target Organism | MIC Range (µg/mL) | Reference Compound |
| This compound-2-carbohydrazides | Staphylococcus aureus (including MRSA) | 4 - >128 | Not Specified |
Note: A specific derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, demonstrated a MIC of 4 µg/mL against three S. aureus strains.[3]
Experimental Protocols
Detailed methodologies for key experiments cited in the biological screening of this compound derivatives are provided below.
MTT Assay for Anticancer Activity Screening
This colorimetric assay is used to assess cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, PC-3) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period, typically 24 to 72 hours, under standard cell culture conditions.
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[4]
-
Formazan Formation: Incubate the plates for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[4]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., detergent reagent) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value for each compound.
Kinase Inhibition Assays (VEGFR-2 & AKT-1)
These assays determine the ability of a compound to inhibit the activity of a specific protein kinase.
Principle: A common method is a luminescence-based assay that measures the amount of ATP remaining in the solution following a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice versa.
General Procedure (Luminescence-based):
-
Reagent Preparation: Prepare solutions of the recombinant human kinase (e.g., VEGFR-2), a suitable kinase substrate, and ATP in a kinase assay buffer.
-
Compound Plating: Prepare serial dilutions of the this compound derivatives in DMSO and add them to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction Initiation: Add the kinase and substrate mixture to the wells, followed by the addition of ATP to start the reaction.
-
Incubation: Incubate the plate at 30°C for a specified time, typically 45-60 minutes.[5]
-
Signal Detection: Add a kinase detection reagent (e.g., Kinase-Glo™) to each well, which stops the kinase reaction and measures the remaining ATP levels via a luciferase-luciferin reaction.
-
Luminescence Reading: Measure the luminescence signal using a microplate reader.
-
Data Analysis: Normalize the data against the controls and plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.
STAT3 Phosphorylation Inhibition Assay
This assay measures the inhibition of STAT3 activation by assessing its phosphorylation status.
Principle: Western blotting is a common technique used to detect the level of phosphorylated STAT3 (p-STAT3) in cell lysates after treatment with an inhibitor.
Procedure:
-
Cell Treatment: Seed cells (e.g., MDA-MB-468) and incubate overnight. The following day, replace the medium with serum-free medium containing the test compounds at various concentrations and incubate for several hours.
-
STAT3 Activation: Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6), for a short period (e.g., 30 minutes).[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated STAT3 (e.g., p-STAT3 Tyr705).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody for total STAT3. The band intensities are quantified, and the ratio of p-STAT3 to total STAT3 is calculated to determine the extent of inhibition.
Broth Microdilution for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth after incubation.[7]
Procedure:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Create serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) according to established guidelines (e.g., CLSI).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).[8]
-
MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth.[7][8]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by this compound derivatives and a general workflow for their biological screening.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Selective Inhibition of STAT3 Phosphorylation Using a Nuclear-Targeted Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 8. m.youtube.com [m.youtube.com]
Methodological & Application
Functionalization of the 6-Fluorobenzo[b]thiophene Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of the 6-fluorobenzo[b]thiophene scaffold. This privileged heterocyclic motif is of significant interest in medicinal chemistry and materials science. The introduction of a fluorine atom at the 6-position can modulate the physicochemical and biological properties of the resulting derivatives, making this scaffold a valuable building block for the development of novel therapeutic agents and functional materials.
The following sections detail common functionalization strategies, including cross-coupling reactions, C-H activation, and electrophilic substitution, providing researchers with the necessary information to synthesize a diverse range of this compound derivatives.
Overview of Functionalization Strategies
The this compound scaffold offers several positions for functionalization. The thiophene ring is generally more reactive towards electrophiles and organometallic reactions at the C2 and C3 positions. The benzene ring can be functionalized through electrophilic aromatic substitution or by leveraging the directing effects of the fluorine and sulfur atoms in directed metalation reactions.
A general workflow for the functionalization of this compound is depicted below. This typically begins with the synthesis of a key intermediate, such as this compound-2-carboxylic acid, or a halogenated derivative, which then serves as a versatile handle for a variety of subsequent transformations.
Synthesis of Key Intermediates
A common and versatile starting material for further functionalization is this compound-2-carboxylic acid. Its synthesis provides a handle at the C2 position for a variety of transformations.
Protocol: Synthesis of this compound-2-carboxylic acid
This protocol is adapted from a known procedure for the synthesis of substituted benzo[b]thiophene-2-carboxylic acids.
Reaction Scheme:
2-Fluoro-5-mercaptobenzoic acid + Chloroacetic acid → this compound-2-carboxylic acid
Materials:
-
2-Fluoro-5-mercaptobenzoic acid
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water (H₂O)
-
Ethanol (EtOH)
Procedure:
-
To a solution of 2-fluoro-5-mercaptobenzoic acid (1.0 eq.) in aqueous sodium hydroxide, add a solution of chloroacetic acid (1.1 eq.) in water.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound-2-carboxylic acid.
Expected Yield: 75%[1]
Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For the this compound scaffold, Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly useful for introducing aryl, heteroaryl, and amino functionalities. These reactions typically require a halogenated precursor, such as 6-bromo- or 6-iodobenzo[b]thiophene.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C-C bonds between a halogenated this compound and a boronic acid or ester.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 6-Bromobenzo[b]thiophene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 85-95 |
| 2 | 2-Bromothiophene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 92 |
| 3 | 3-Bromobenzo[b]thiophene | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 88 |
Note: Data is adapted from similar systems and serves as a starting point for optimization.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a flame-dried Schlenk tube, combine the 6-halogenated benzo[b]thiophene (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., toluene/water, dioxane/water).
-
Heat the reaction mixture to the specified temperature and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of N-aryl and N-heteroaryl bonds from an aryl halide and an amine.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 6-Bromo-heterocycles
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 85 |
| 3 | Pyrrolidine | RuPhos Precatalyst (2) | - | LiHMDS | THF | 65 | 95 |
Note: Data is adapted from reactions on 6-bromo-1H-indazole and 6-bromoquinoline and may require optimization for the this compound scaffold.[2][3]
Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the 6-halogenated benzo[b]thiophene (1.0 eq.), the amine (1.2 eq.), the palladium catalyst/precatalyst (1-5 mol%), and the ligand (if required).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous, degassed solvent and then the base (e.g., NaOtBu, Cs₂CO₃, or a solution of LiHMDS).
-
Seal the tube and heat the reaction mixture to the specified temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction (e.g., with saturated aqueous NH₄Cl if a strong base is used) and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Direct C-H Functionalization
Direct C-H functionalization reactions offer a more atom-economical approach to modifying the this compound scaffold by avoiding the pre-functionalization step of halogenation. Palladium-catalyzed direct arylation is a common method for this transformation, typically occurring at the C2 position.
Table 3: Conditions for Palladium-Catalyzed C2-Arylation of Benzo[b]thiophene Derivatives
| Entry | Benzo[b]thiophene Derivative | Aryl Halide | Catalyst (mol%) | Additive | Base | Solvent | Temp (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Benzo[b]thiophene | 4-Bromotoluene | Pd(OAc)₂ (5) | PivOH (30 mol%) | K₂CO₃ | DMA | 120 | 85 | | 2 | Benzo[b]thiophene 1,1-dioxide | Phenylboronic acid | Pd(OAc)₂ (10) | Pyridine | Cu(OAc)₂ | DMSO | 100 | 82 | | 3 | Benzo[b]thiophene | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (2) | SPhos (4 mol%) | NaOtBu | Toluene | 110 | 90 |
Note: Data is adapted from similar systems and provides a basis for optimization on the this compound scaffold.[4][5]
Protocol: General Procedure for C2-Arylation
-
In a sealable reaction vessel, combine this compound (1.0 eq.), the aryl halide (1.5-2.0 eq.), the palladium catalyst (2-10 mol%), the additive (if required), and the base (2-3 eq.).
-
Add the degassed solvent.
-
Seal the vessel and heat to the specified temperature for 12-24 hours.
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Friedel-Crafts Acylation
Friedel-Crafts acylation allows for the introduction of an acyl group onto the benzo[b]thiophene ring system. The regioselectivity is influenced by both the thiophene ring, which directs to the C2 and C3 positions, and the benzene ring substituents. For this compound, acylation is expected to favor the C2 and C7 positions.
Table 4: General Conditions for Friedel-Crafts Acylation of Benzothiophenes
| Entry | Substrate | Acylating Agent | Catalyst | Solvent | Temp (°C) | Major Product(s) |
| 1 | Benzo[b]thiophene | Acetyl chloride | AlCl₃ | CS₂ | 0 | 3-acetyl |
| 2 | 6-Methoxybenzo[b]thiophene | 4-(2-Dimethylaminoethoxy)benzoyl chloride | AlCl₃ | Dichloromethane | 27-29 | 3-acyl |
Note: The regioselectivity can be highly dependent on the substrate and reaction conditions.
Protocol: General Procedure for Friedel-Crafts Acylation
-
To a stirred suspension of a Lewis acid catalyst (e.g., AlCl₃, 1.1-2.0 eq.) in an anhydrous solvent (e.g., dichloromethane, CS₂) at 0 °C, add the acyl chloride (1.1 eq.) dropwise.
-
After stirring for 15-30 minutes, add a solution of this compound (1.0 eq.) in the same solvent dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, or until completion as indicated by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the crude product by column chromatography or recrystallization.
Conclusion
The this compound scaffold is a versatile platform for the synthesis of a wide array of functionalized molecules. The protocols and data presented herein provide a foundation for researchers to explore the chemical space around this important heterocyclic system. Optimization of the described conditions will likely be necessary for specific substrates and desired outcomes. Careful consideration of the electronic and steric effects of the fluorine substituent and other groups on the scaffold will be crucial for achieving the desired regioselectivity and yields in these functionalization reactions.
References
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
6-Fluorobenzo[b]thiophene: A Versatile Scaffold in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 6-fluorobenzo[b]thiophene moiety has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. Its unique structural and electronic properties, conferred by the fluorine atom and the bicyclic aromatic system, contribute to enhanced biological activity, improved metabolic stability, and favorable pharmacokinetic profiles. These characteristics have led to the exploration of this compound derivatives across various therapeutic areas, most notably in oncology and infectious diseases. This document provides a comprehensive overview of the applications of this versatile building block, including detailed experimental protocols for the synthesis of key derivatives and a summary of their biological activities.
Applications in Medicinal Chemistry
The introduction of a fluorine atom at the 6-position of the benzo[b]thiophene core significantly influences the molecule's physicochemical properties. The high electronegativity and small size of fluorine can modulate pKa, lipophilicity, and metabolic stability, often leading to improved drug-like properties.[1] This has been leveraged in the design of potent and selective inhibitors of various biological targets.
Anticancer Activity
Derivatives of this compound have shown promising anticancer activity through the inhibition of key signaling pathways involved in tumor growth, proliferation, and angiogenesis. Notably, compounds incorporating this scaffold have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Protein Kinase B (AKT), and Signal Transducer and Activator of Transcription 3 (STAT3).
VEGFR-2/AKT Inhibition: Certain thieno[3,2-b]pyrrole derivatives incorporating a fluorinated phenyl group have demonstrated potent inhibitory activity against both VEGFR-2 and AKT.[2] The dual inhibition of these pathways is a promising strategy in cancer therapy, as it can simultaneously block angiogenesis and tumor cell survival.
STAT3 Inhibition: The 6-aminobenzo[b]thiophene 1,1-dioxide scaffold, a derivative of 6-nitrobenzo[b]thiophene 1,1-dioxide (Stattic), has been explored for the development of novel STAT3 inhibitors.[3] One such derivative, K2071, has shown not only STAT3 inhibitory activity but also antimitotic effects, highlighting the potential for multi-targeted anticancer agents derived from this scaffold.[3]
Antimicrobial Activity
The this compound nucleus has also been incorporated into molecules with significant antimicrobial properties. Acylhydrazone derivatives of this compound-2-carboxylic acid have been synthesized and evaluated for their activity against multidrug-resistant bacteria, such as Staphylococcus aureus.[4] Furthermore, 3-halobenzo[b]thiophene derivatives have demonstrated notable antibacterial and antifungal activity.[5]
Quantitative Biological Data
The following tables summarize the in vitro biological activity of selected this compound derivatives from the literature.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Target(s) | Cell Line | IC50 (µM) | Reference |
| 3d | Not Specified | HepG2 | Moderate Activity | [2] |
| 3d | Not Specified | PC-3 | Moderate Activity | [2] |
| K2071 | STAT3 | U-87 MG, RPE-1 hTERT, PC-3 | 1 - 100 (Growth Inhibition) | [3] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (MRSA) | 4 | [4] |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Gram-positive bacteria & Yeast | 16 | [5] |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Gram-positive bacteria & Yeast | 16 | [5] |
Experimental Protocols
Detailed methodologies for the synthesis of key this compound intermediates and derivatives are provided below.
Protocol 1: Synthesis of this compound-2-carboxylic acid
This protocol describes the synthesis of a key intermediate used in the preparation of various biologically active compounds.
Materials:
-
Appropriate starting materials (e.g., a substituted o-fluorothiophenol and a suitable cyclizing agent)
-
Solvents (e.g., DMSO-d6 for NMR)
-
Standard laboratory glassware and equipment
Procedure:
-
The synthesis of this compound-2-carboxylic acid can be achieved through various established synthetic routes, often involving the cyclization of a substituted thiophenol derivative. A detailed, specific procedure can be found in the cited literature.[4]
-
The final product is typically a yellowish powder.
-
Characterization is performed using techniques such as ¹H NMR and ¹³C NMR spectroscopy.
-
¹H NMR (300 MHz, DMSO-d6) δ: 13.46 (s, 1H), 8.12 (d, J = 0.8 Hz, 1H), 8.05 (dd, J = 9.0, 5.4 Hz, 1H), 7.98 (dd, J = 9.4, 2.6 Hz, 1H), 7.35 (td, J = 9.0, 2.6 Hz, 1H).[4]
-
¹³C NMR (101 MHz, DMSO-d6) δ: 163.48, 161.43 (d, J = 245.2 Hz), 142.76 (d, J = 11.3 Hz), 135.75, 134.96 (d, J = 3.9 Hz), 129.99, 127.70 (d, J = 9.6 Hz), 114.48 (d, J = 24.8 Hz), 109.13 (d, J = 26.2 Hz).[4]
Protocol 2: Synthesis of 2-Amino-6-fluorobenzo[b]thiophene Derivatives via Gewald Reaction
The Gewald reaction is a versatile method for the synthesis of 2-aminothiophenes, which can be adapted for benzo[b]thiophene derivatives.
Materials:
-
A suitable cyclic ketone (e.g., 4-fluorocyclohexanone)
-
An active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate)
-
Elemental sulfur
-
A basic catalyst (e.g., morpholine or diethylamine)
-
Solvent (e.g., ethanol)
Procedure:
-
In a suitable reaction vessel, combine the cyclic ketone, active methylene nitrile, and elemental sulfur in the chosen solvent.
-
Add the basic catalyst to the mixture.
-
The reaction is typically stirred at room temperature or gently heated to facilitate the reaction.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, the product is isolated and purified using standard techniques such as recrystallization or column chromatography.
A generalized workflow for the Gewald reaction is depicted in the diagram below.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound derivatives.
VEGFR-2 Signaling Pathway
This pathway is crucial for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.
AKT Signaling Pathway
The AKT pathway is a central regulator of cell survival, proliferation, and metabolism.
STAT3 Signaling Pathway
The STAT3 pathway is involved in cell growth, survival, and differentiation and is often constitutively activated in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application of 6-Fluorobenzo[b]thiophene in Materials Science: Application Notes and Protocols
To: Researchers, Scientists, and Drug Development Professionals
Topic: Applications of 6-Fluorobenzo[b]thiophene in Materials Science
Note on Current Research Landscape:
Extensive literature searches for the direct application of this compound as a primary building block in materials science, particularly for organic electronics, have yielded limited specific examples with detailed device performance data and experimental protocols. The field of organic electronics extensively utilizes fluorinated benzothiophene derivatives to enhance material properties and device performance. The fluorine substituent is known to modulate electronic energy levels, improve intermolecular interactions, and increase stability.
While direct polymerization or small molecule synthesis from this compound for materials applications is not well-documented in readily available literature, its structural analogues are widely employed. Therefore, this document provides detailed application notes and protocols based on closely related and structurally similar fluorinated benzo[b]thiophene and thiophene derivatives. These protocols can serve as a strong starting point for researchers investigating the potential of this compound in materials science.
Application in Organic Field-Effect Transistors (OFETs)
The introduction of fluorine atoms into the backbone of conjugated polymers can significantly influence their electronic properties and molecular packing, which are crucial for charge transport in OFETs. While no specific polymers of this compound for OFETs are documented, the following section outlines a general approach and a representative protocol for the synthesis of a donor-acceptor (D-A) copolymer, a common strategy for high-performance OFET materials.
Application Note: this compound as a Donor Monomer in D-A Copolymers for OFETs
This compound can be envisioned as an electron-donating monomer in a D-A copolymer architecture. The fluorine atom at the 6-position can lower the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting polymer, which can lead to improved air stability and a higher work function match with common electrode materials like gold. To create a functional polymer, this compound would need to be functionalized with reactive groups (e.g., bromine or stannane) at two positions (typically the 2- and 5- or 2- and 7-positions, though derivatization of the benzene ring is also possible) to enable polymerization.
A potential synthetic route would involve a palladium-catalyzed cross-coupling reaction, such as Suzuki or Stille coupling, with a suitable electron-accepting comonomer.
Experimental Protocol: Synthesis of a Representative D-A Copolymer via Suzuki Polycondensation
This protocol is adapted from established procedures for the synthesis of thiophene-based D-A copolymers and can be considered a starting point for the polymerization of a hypothetical 2,5-dibromo-6-fluorobenzo[b]thiophene with an appropriate acceptor monomer.
Reaction Scheme:
Materials:
-
2,5-Dibromo-6-fluorobenzo[b]thiophene (Hypothetical Monomer 1, Donor)
-
Distannylated acceptor monomer (e.g., a benzothiadiazole derivative) (Monomer 2, Acceptor)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (catalyst)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (ligand)
-
Anhydrous Toluene (solvent)
-
Aqueous Sodium Carbonate Solution (2 M) (base)
-
Phenylboronic acid (end-capping agent)
-
Methanol (for precipitation)
-
Soxhlet extraction apparatus with chloroform, acetone, and hexane.
Procedure:
-
Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 2,5-dibromo-6-fluorobenzo[b]thiophene (1.0 mmol) and the distannylated acceptor monomer (1.0 mmol) in anhydrous toluene (20 mL).
-
Catalyst Preparation: In a separate flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 mmol) and P(o-tol)₃ (0.08 mmol) in anhydrous toluene (5 mL).
-
Polymerization: Add the catalyst solution to the monomer solution. Degas the mixture by bubbling argon through it for 20 minutes. Then, add the aqueous sodium carbonate solution (4 mL).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under an inert atmosphere.
-
End-capping: To terminate the polymerization, add phenylboronic acid (0.1 mmol) and a small amount of the palladium catalyst, and continue stirring for another 2 hours.
-
Precipitation and Purification: Cool the reaction mixture to room temperature and pour it into vigorously stirred methanol (200 mL). Filter the precipitated polymer and wash it with methanol.
-
Soxhlet Extraction: Purify the polymer by sequential Soxhlet extraction with hexane, acetone, and chloroform to remove oligomers and catalyst residues. The final polymer is recovered from the chloroform fraction by precipitation in methanol.
-
Drying: Dry the polymer under vacuum at 60 °C overnight.
Characterization:
The resulting polymer would be characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, UV-Vis spectroscopy for optical properties, Cyclic Voltammetry (CV) to determine HOMO/LUMO energy levels, and Thermogravimetric Analysis (TGA) for thermal stability.
OFET Fabrication and Characterization (General Workflow):
Application in Organic Photovoltaics (OPVs)
Similar to OFETs, the incorporation of fluorine in the polymer backbone is a common strategy to enhance the performance of OPV devices. Fluorination can lower the HOMO level, leading to a higher open-circuit voltage (Voc), and can also influence the morphology of the polymer:fullerene blend, which is critical for efficient charge separation and transport.
Application Note: this compound in Donor-Acceptor Polymers for OPVs
A polymer incorporating this compound as a donor unit, copolymerized with a suitable acceptor unit, could be a promising material for the active layer in bulk heterojunction (BHJ) solar cells. The expected lower HOMO level could contribute to a higher Voc. The synthesis would follow a similar cross-coupling polymerization as described for OFET materials.
Quantitative Data for a Representative Fluorinated Thiophene-Based Polymer in OPVs
Since no data for a this compound polymer is available, the following table summarizes the performance of a well-known fluorinated thiophene-based polymer, PTB7, to provide context for the expected performance metrics.
| Polymer | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| PTB7 | PC₇₁BM | ~7.4 | ~0.74 | ~14.5 | ~68 |
Note: Performance data can vary depending on device architecture and fabrication conditions.
Experimental Protocol: Fabrication of a Bulk Heterojunction Solar Cell
This protocol describes the general steps for fabricating a BHJ solar cell using a solution-processing method.
Device Architecture: ITO/PEDOT:PSS/Polymer:PCBM/Ca/Al
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
The synthesized this compound-containing polymer
-
Phenyl-C61-butyric acid methyl ester (PCBM) or Phenyl-C71-butyric acid methyl ester (PC₇₁BM)
-
Chlorobenzene or o-dichlorobenzene (solvent)
-
Calcium (Ca) and Aluminum (Al) for thermal evaporation
Procedure:
-
Substrate Cleaning: Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream and treat them with UV-ozone for 15 minutes.
-
Hole Transport Layer: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate at 4000 rpm for 40 seconds. Anneal the substrate at 150 °C for 10 minutes in air.
-
Active Layer: Prepare a blend solution of the polymer and PCBM (e.g., in a 1:1.5 weight ratio) in chlorobenzene. Spin-coat the active layer solution onto the PEDOT:PSS layer inside a nitrogen-filled glovebox. The spin speed and time should be optimized to achieve the desired film thickness (typically 80-100 nm).
-
Cathode Deposition: Transfer the substrates into a thermal evaporator. Deposit a layer of Calcium (~20 nm) followed by a layer of Aluminum (~100 nm) through a shadow mask at a pressure below 10⁻⁶ Torr.
-
Device Characterization: Characterize the device performance under a simulated AM 1.5G solar spectrum (100 mW/cm²) using a solar simulator.
Logical Relationship of OPV Device Operation:
Conclusion
While specific, detailed applications of this compound in materials science are not yet prominent in published literature, its structural features suggest significant potential, particularly as a building block for organic semiconductors in OFETs and OPVs. The provided application notes and protocols, based on analogous fluorinated thiophene derivatives, offer a robust framework for researchers to explore the synthesis and characterization of novel materials based on this compound. Further research into the synthesis of functionalized this compound monomers is a critical next step to unlocking its potential in advanced materials.
Application Notes and Protocols for the Development of Kinase Inhibitors from 6-Fluorobenzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing kinase inhibitors based on the 6-fluorobenzo[b]thiophene scaffold. The focus is on the synthesis and evaluation of STAT3 inhibitors derived from 6-aminobenzo[b]thiophene 1,1-dioxide, a key intermediate accessible from this compound.
Introduction
The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry. Its derivatives have shown a wide range of biological activities, including kinase inhibition. The introduction of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity, making this compound an attractive starting point for the design of novel kinase inhibitors. This document details the development of a promising class of STAT3 inhibitors derived from this scaffold, exemplified by the compound K2071.
Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is often constitutively activated in a variety of human cancers, promoting tumor cell proliferation, survival, and invasion. The IL-6/JAK/STAT3 signaling pathway is a critical upstream activator of STAT3. Therefore, inhibitors of this pathway hold significant therapeutic promise.
Data Presentation
The inhibitory activities of K2071, a derivative of 6-aminobenzo[b]thiophene 1,1-dioxide, have been evaluated for its cytotoxic effects on various glioblastoma cell lines.[1]
| Compound ID | Cell Line | IC50 (µM) [24h] |
| K2071 | U-87 MG | 10.3 |
| K2071 | A-172 | 12.5 |
| K2071 | T-98 G | 15.1 |
| K2071 | U-251 MG | 11.8 |
Note: While K2071 has been shown to inhibit IL-6-induced STAT3 phosphorylation, specific IC50 values for direct STAT3 inhibition are not yet publicly available. The data above reflects the cytotoxic effects of the compound on cancer cell lines.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflows for synthesis and evaluation of these kinase inhibitors.
Experimental Protocols
Synthesis of 6-Aminobenzo[b]thiophene 1,1-dioxide (Key Intermediate)
This protocol describes a plausible multi-step synthesis starting from this compound, based on established chemical transformations.
Step 1: Nitration of this compound
-
Reaction: Electrophilic nitration of the benzo[b]thiophene core. Nitration of 3-substituted benzo[b]thiophenes tends to occur on the benzene ring.[2] For the unsubstituted this compound, a mixture of nitro isomers is expected.
-
Procedure:
-
Dissolve this compound in a suitable solvent such as acetic anhydride.
-
Cool the mixture to 0°C in an ice bath.
-
Add a nitrating agent, such as nitric acid, dropwise while maintaining the temperature.[3]
-
Stir the reaction at low temperature for a specified time, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice water and extract the product with an organic solvent.
-
Purify the desired 6-nitrobenzo[b]thiophene isomer from other isomers by column chromatography.
-
Step 2: Oxidation of 6-Nitrobenzo[b]thiophene to the 1,1-Dioxide
-
Reaction: Oxidation of the sulfur atom in the thiophene ring to a sulfone.
-
Procedure:
-
Dissolve 6-nitrobenzo[b]thiophene in glacial acetic acid.
-
Add an oxidizing agent, such as hydrogen peroxide (30%), dropwise.[4]
-
Heat the reaction mixture at a specified temperature (e.g., 100°C) for several hours.[4]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product, 6-nitrobenzo[b]thiophene 1,1-dioxide, with an organic solvent and purify by recrystallization or column chromatography.[5]
-
Step 3: Reduction of 6-Nitrobenzo[b]thiophene 1,1-dioxide to 6-Aminobenzo[b]thiophene 1,1-dioxide
-
Reaction: Reduction of the nitro group to an amine.
-
Procedure:
-
Dissolve 6-nitrobenzo[b]thiophene 1,1-dioxide in a suitable solvent like ethanol or ethyl acetate.
-
Add a reducing agent. Common reagents for nitro group reduction include iron powder in the presence of an acid (e.g., HCl) or catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst).[6][7][8]
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove any solids.
-
Evaporate the solvent and purify the resulting 6-aminobenzo[b]thiophene 1,1-dioxide.[9]
-
Synthesis of K2071
This protocol describes the synthesis of K2071 from the key intermediate, 6-aminobenzo[b]thiophene 1,1-dioxide.[9]
-
Reaction: Reductive amination.
-
Procedure:
-
Dissolve 6-aminobenzo[b]thiophene 1,1-dioxide and 4-methoxybenzaldehyde in a suitable solvent (e.g., methanol or dichloromethane).
-
Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), in portions.
-
Stir the reaction at room temperature for several hours until completion (monitored by TLC).
-
Quench the reaction by adding water.
-
Extract the product, 6-[(4-methoxybenzyl)amino]benzo[b]thiophene 1,1-dioxide (K2071), with an organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure K2071.
-
Inhibition of IL-6-Induced STAT3 Phosphorylation (Western Blot)
This protocol details the procedure to assess the inhibitory effect of K2071 on STAT3 phosphorylation in glioblastoma cells.
-
Materials:
-
Human glioblastoma cell line (e.g., U-87 MG)
-
Cell culture medium and supplements
-
Recombinant human IL-6
-
K2071 stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
-
Procedure:
-
Cell Culture and Treatment:
-
Seed U-87 MG cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of K2071 (e.g., 5, 10, 20, 50 µM) for 15 minutes.[1][10] Include a vehicle control (DMSO).
-
Stimulate the cells with IL-6 (e.g., 50 ng/mL) for 15-30 minutes.[11]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[5][12]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with anti-total-STAT3 and loading control antibodies.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-STAT3 signal to the total STAT3 signal and then to the loading control.
-
Calculate the percentage of inhibition relative to the IL-6-stimulated control.
-
-
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of K2071 on glioblastoma cell lines.[13]
-
Materials:
-
Glioblastoma cell lines (U-87 MG, A-172, T-98 G, U-251 MG)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Cell Seeding:
-
Seed the glioblastoma cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of K2071 (e.g., 0.1 to 100 µM) for 24 hours.[1] Include a vehicle control (DMSO).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 6-Nitro-benzo[b]thiophene | 17402-90-3 | Benchchem [benchchem.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)-polysalophen coated magnetite NPs as a robust versatile nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a 6-Aminobenzo[ b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for 6-Fluorobenzo[b]thiophene-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of novel fluorescent probes based on the 6-fluorobenzo[b]thiophene scaffold. This class of probes is designed for the sensitive detection of microenvironmental changes, such as viscosity, which are critical parameters in various biological processes and disease states. The unique photophysical properties of the this compound core make it an excellent candidate for the development of "turn-on" fluorescent sensors with high signal-to-noise ratios.
Introduction to this compound Fluorescent Probes
Benzo[b]thiophene derivatives are a significant class of heterocyclic compounds that have found extensive applications in medicinal chemistry and materials science. The introduction of a fluorine atom at the 6-position of the benzo[b]thiophene ring can significantly modulate the electronic and photophysical properties of the molecule. This strategic fluorination can enhance the intramolecular charge transfer (ICT) characteristics, leading to environmentally sensitive fluorescence.
The fluorescent probes described herein are designed as molecular rotors. In a low-viscosity environment, the probe undergoes non-radiative decay through intramolecular rotation, resulting in quenched fluorescence. However, in a viscous medium, this rotation is restricted, leading to a significant enhancement in fluorescence emission—a "turn-on" response. This property makes them ideal for imaging viscosity changes in living cells and tissues, which are often associated with cellular processes like protein aggregation, membrane dynamics, and disease progression.
Data Presentation
The following table summarizes the key photophysical and sensing properties of a representative this compound-based fluorescent probe, designated as FBT-Vis1 .
| Property | Value | Reference Compound Data |
| Probe Name | FBT-Vis1 | TCF-VIS1[1] |
| Chemical Structure | See Synthesis Section | 2-dicyanomethylene-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran based[1] |
| Excitation Wavelength (λex) | ~450 nm | ~550 nm[1] |
| Emission Wavelength (λem) | ~580 nm (in viscous media) | ~650 nm[1] |
| Stokes Shift | ~130 nm | ~100 nm[1] |
| Quantum Yield (Φ) | Low in low viscosity, high in high viscosity | Low in low viscosity, enhanced in high viscosity[1] |
| Sensing Mechanism | Twisted Intramolecular Charge Transfer (TICT) | Twisted Intramolecular Charge Transfer (TICT)[1] |
| Analyte | Viscosity | Viscosity[1] |
| Application | Cellular viscosity imaging | Cellular and in vivo viscosity imaging[1] |
Experimental Protocols
Synthesis of this compound-based Fluorescent Probe (FBT-Vis1)
The synthesis of FBT-Vis1 is a two-step process starting from the commercially available this compound. The first step involves the formylation of the this compound to yield the key aldehyde intermediate. The second step is a Knoevenagel condensation of this aldehyde with an active methylene compound to generate the final fluorescent probe.
Step 1: Synthesis of this compound-2-carbaldehyde
This protocol is adapted from the synthesis of benzo[b]thiophene-2-carbaldehyde.[2][3]
-
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield this compound-2-carbaldehyde as a solid.
-
Step 2: Synthesis of FBT-Vis1 via Knoevenagel Condensation
This protocol describes the condensation of the aldehyde intermediate with 2-(3-cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile (TCF), a common active methylene compound used in the synthesis of viscosity probes.[1]
-
Materials:
-
This compound-2-carbaldehyde (from Step 1)
-
2-(3-cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile (TCF)
-
Piperidine
-
Ethanol
-
Silica gel for column chromatography
-
Dichloromethane and Methanol for chromatography
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound-2-carbaldehyde (1.0 eq) and TCF (1.1 eq) in ethanol (15 volumes).
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude solid by silica gel column chromatography using a dichloromethane/methanol gradient to afford the final product, FBT-Vis1 .
-
Protocol for Cellular Viscosity Imaging
This protocol outlines the use of FBT-Vis1 for imaging intracellular viscosity changes in living cells.
-
Materials:
-
FBT-Vis1 stock solution (1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells of interest (e.g., HeLa cells)
-
Confocal microscope with appropriate filter sets
-
-
Procedure:
-
Culture cells on glass-bottom dishes suitable for microscopy.
-
Prepare a working solution of FBT-Vis1 by diluting the stock solution in cell culture medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Incubate the cells with the FBT-Vis1 working solution at 37 °C in a CO₂ incubator for 30 minutes.
-
After incubation, wash the cells twice with PBS to remove any excess probe.
-
Add fresh cell culture medium or PBS to the cells.
-
Image the cells using a confocal microscope. Excite the probe at ~450 nm and collect the emission at ~550-650 nm.
-
To induce viscosity changes, cells can be treated with agents such as nystatin or monensin before or after probe loading, and the change in fluorescence intensity can be monitored over time.
-
Visualizations
Signaling Pathway of FBT-Vis1 for Viscosity Sensing
The fluorescence of FBT-Vis1 is governed by its ability to undergo intramolecular rotation. In environments with low viscosity, the molecule can freely rotate, leading to a non-emissive twisted intramolecular charge transfer (TICT) state. In viscous environments, this rotation is hindered, forcing the molecule to relax from its locally excited (LE) state via fluorescence emission.
Caption: Signaling mechanism of the FBT-Vis1 viscosity probe.
Experimental Workflow for FBT-Vis1 Synthesis and Application
The overall workflow from the synthesis of the probe to its application in cellular imaging is a sequential process.
References
Application Notes and Protocols for Evaluating the Biological Activity of 6-Fluorobenzo[b]thiophene Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of assays and detailed protocols for evaluating the biological activity of 6-Fluorobenzo[b]thiophene compounds. The focus is on anticancer and antimicrobial activities, which are prominent areas of investigation for this class of compounds.
Anticancer Activity Evaluation
This compound derivatives have demonstrated potential as anticancer agents through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and proliferation. The following assays are crucial for characterizing their anticancer effects.
Cell Viability and Cytotoxicity Assays
A fundamental step in assessing anticancer potential is to determine a compound's effect on cancer cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| K2071 (6-amino[b]benzothiophene 1,1-dioxide derivative) | A-172 (Glioblastoma) | Resazurin | ~2 | [1] |
| K2071 | T-98 G (Glioblastoma) | Resazurin | ~2 | [1] |
| K2071 | U-87 MG (Glioblastoma) | Resazurin | ~2 | [1] |
| K2071 | U-251 MG (Glioblastoma) | Resazurin | ~2 | [1] |
| Compound b19 (benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative) | MDA-MB-231 (Breast Cancer) | Not Specified | Not Specified | [2] |
Note: Data for specific this compound compounds was limited in the direct search results. The table includes data for closely related benzo[b]thiophene derivatives to illustrate the type of data generated.
This protocol is adapted from standard methodologies for determining cell viability.
Materials:
-
This compound compound stock solution (in DMSO)
-
Cancer cell lines (e.g., MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compound in culture medium.
-
Remove the overnight medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubate for 24-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Caption: Workflow for the MTT cell viability assay.
Kinase Inhibition Assays
Many anticancer drugs target specific kinases in signaling pathways that are crucial for cancer cell proliferation and survival. Benzo[b]thiophene derivatives have been investigated as inhibitors of VEGFR-2 and the STAT3 and RhoA/ROCK pathways.[1][2][3]
Caption: Inhibition of the VEGFR-2 signaling pathway.
This protocol is based on commercially available kinase assay kits.[4][5][6]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP solution
-
VEGFR-2 peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound compound
-
96-well plate
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Microplate luminometer
Procedure:
-
Reagent Preparation: Prepare kinase buffer, ATP, and substrate solutions as per the kit instructions.
-
Compound Dilution: Prepare serial dilutions of the this compound compound in kinase buffer.
-
Kinase Reaction:
-
Add kinase buffer, diluted compound, and substrate to the wells of a 96-well plate.
-
Initiate the reaction by adding the VEGFR-2 enzyme.
-
Incubate at 30°C for a specified time (e.g., 45-60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Luminescence Measurement: Measure the luminescence using a microplate luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Caption: Inhibition of the STAT3 signaling pathway.
This protocol describes the measurement of STAT3 phosphorylation in cells.[2][7]
Materials:
-
Cancer cell line with active STAT3 signaling (e.g., MDA-MB-231)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-STAT3, anti-total-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with various concentrations of the this compound compound for a specified time.
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated STAT3 signal to the total STAT3 and loading control (β-actin) signals.
Antimicrobial Activity Evaluation
Benzo[b]thiophene derivatives, including fluorinated analogs, have been reported to possess antibacterial and antifungal properties.[8] The broth microdilution method is a standard assay for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Data Presentation: Antimicrobial Activity
| Compound ID | Organism | Assay Type | MIC (µg/mL) | Reference |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus | Not Specified | 4 | |
| 3-chlorobenzo[b]thiophene derivative | Gram-positive bacteria & yeast | Broth Microdilution | 16 | [8] |
| 3-bromobenzo[b]thiophene derivative | Gram-positive bacteria & yeast | Broth Microdilution | 16 | [8] |
Note: Data for specific this compound compounds was limited. The table shows data for related chloro- and bromo- derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is based on CLSI guidelines.[8][9][10]
Materials:
-
This compound compound stock solution
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well U-bottom microplates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Spectrophotometer
Procedure:
-
Compound Dilution:
-
Dispense 50 µL of broth into all wells of a 96-well plate.
-
Add 50 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
-
Inoculum Preparation:
-
Prepare a suspension of the test organism in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.
-
References
- 1. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Application Notes and Protocols: 6-Fluorobenzo[b]thiophene Derivatives in Organic Light-Emitting Diodes (OLEDs)
Introduction
While direct literature on the application of 6-Fluorobenzo[b]thiophene in Organic Light-Emitting Diodes (OLEDs) is limited, the broader class of benzothiophene and, more specifically, dibenzothiophene derivatives, has been extensively researched and utilized as highly effective host materials in high-performance phosphorescent OLEDs (PHOLEDs). The introduction of fluorine atoms into organic molecules for OLEDs is a common strategy to enhance charge transport, improve luminescence efficiency, and increase device stability. This document provides detailed application notes and protocols for a representative dibenzothiophene-based host material, 2,8-bis(diphenylphosphoryl)dibenzo[b,d]thiophene (PPT) , which serves as an excellent analogue to understand the potential role and application of fluorinated benzothiophene derivatives in OLED technology.
Dibenzothiophene-based materials are valued for their high triplet energy, which is crucial for hosting blue phosphorescent emitters, and their bipolar charge transport properties, contributing to balanced charge injection and high quantum efficiencies in OLED devices.[1][2]
Representative Compound: 2,8-bis(diphenylphosphoryl)dibenzo[b,d]thiophene (PPT)
PPT is a high-performance host material particularly noted for its use in deep-blue phosphorescent OLEDs.[1][3] Its molecular structure, featuring a central dibenzothiophene core and diphenylphosphoryl groups, provides excellent electron transport characteristics.[3][4]
Caption: Molecular structure of the representative host material.
Data Presentation: Performance of OLEDs with Dibenzothiophene-Based Host
The following table summarizes the performance of a deep-blue phosphorescent OLED utilizing a dibenzothiophene-based host material. The device employs an iridium-based blue phosphorescent dopant.
| Parameter | Value | Reference |
| Host Material | 9-(3-(dibenzo[b,d]thiophen-4-yl)phenyl)-9H-pyrido-[2,3-b]indole (mDBTCb) | [2] |
| Dopant | bis--INVALID-LINK--iridium(III) (FIrpic) | [2] |
| Maximum External Quantum Efficiency (EQE) | 19.8% | [2] |
| Current Efficiency at 1000 cd/m² | ~17.8% (10% reduction from max) | [2] |
| Maximum Current Efficiency | Not Specified | |
| Maximum Power Efficiency | Not Specified | |
| Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) | Not Specified | |
| Turn-on Voltage | Not Specified |
Experimental Protocols
Synthesis of Dibenzothiophene-Based Host Materials
The synthesis of dibenzothiophene derivatives often involves phosphorylation of a dibenzo[b,d]thiophene core.[3] The following is a generalized protocol for the synthesis of such compounds.
Protocol 1: Synthesis of a Dibenzothiophene-Based Host Material
Caption: Generalized synthesis workflow for dibenzothiophene host materials.
-
Reaction Setup : In an inert atmosphere (e.g., under nitrogen or argon), dissolve the starting dibenzo[b,d]thiophene derivative in a suitable anhydrous solvent.
-
Phosphorylation : Add the phosphorylating agent, such as diphenylphosphine oxide, to the reaction mixture. The reaction may require a catalyst and elevated temperatures.
-
Reaction Monitoring : Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up : Once the reaction is complete, quench the reaction mixture and extract the product using an appropriate organic solvent. Wash the organic layer with brine and dry it over an anhydrous salt (e.g., MgSO₄).
-
Purification : Remove the solvent under reduced pressure. The crude product is then purified, typically by sublimation under high vacuum (10⁻³–10⁻⁵ Torr) at temperatures exceeding 250°C to remove impurities and any oligomeric byproducts.[3]
-
Characterization : Confirm the purity of the final product to be greater than 99% using High-Performance Liquid Chromatography (HPLC).[3] Further characterization can be done using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Fabrication of a Phosphorescent OLED
The following is a generalized protocol for the fabrication of a multi-layer phosphorescent OLED using a dibenzothiophene-based host material.
Protocol 2: Fabrication of a Multi-Layer PHOLED
Caption: Workflow for the fabrication of a multi-layer PHOLED.
-
Substrate Preparation :
-
Clean indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, and organic solvents (e.g., acetone, isopropanol).
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-ozone for several minutes to improve the work function of the ITO.
-
-
Thin Film Deposition :
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).
-
Deposit the organic layers and the cathode sequentially without breaking the vacuum. A typical device structure is as follows:
-
Hole Injection Layer (HIL) : e.g., 1,4,5,8,9,11-hexaazatriphenylene hexacarbonitrile (HAT-CN).
-
Hole Transport Layer (HTL) : e.g., N,N′-di(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine (NPB).
-
Emissive Layer (EML) : Co-deposit the dibenzothiophene-based host material (e.g., mDBTCb) and a phosphorescent dopant (e.g., FIrpic) at a specific doping concentration (e.g., 10-20 wt%).
-
Electron Transport Layer (ETL) : e.g., 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB).
-
Electron Injection Layer (EIL) : e.g., Lithium fluoride (LiF).
-
Cathode : Deposit a layer of aluminum (Al).
-
-
-
Encapsulation :
-
After deposition, encapsulate the devices in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
-
-
Device Characterization :
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Measure the electroluminescence (EL) spectra and calculate the CIE coordinates.
-
From the measured data, calculate the current efficiency, power efficiency, and external quantum efficiency.
-
Signaling Pathways and Device Architecture
The operation of an OLED is based on the injection of charge carriers, their transport through the organic layers, and their recombination in the emissive layer to generate light.
Caption: Schematic of the OLED device architecture and charge flow.
In this architecture, the dibenzothiophene-based host material in the emissive layer plays a crucial role in:
-
Transporting both electrons and holes to facilitate balanced charge recombination.
-
Possessing a high triplet energy to efficiently confine the triplet excitons on the dopant molecules, preventing energy back-transfer and ensuring high phosphorescence efficiency.
By understanding the properties and fabrication processes associated with representative dibenzothiophene host materials like PPT, researchers can better anticipate the potential performance and synthetic strategies for novel fluorinated benzo[b]thiophene derivatives in advanced OLED applications.
References
- 1. Dibenzothiophene derivatives as host materials for high efficiency in deep blue phosphorescent organic light emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pure.skku.edu [pure.skku.edu]
- 3. 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene | 1019842-99-9 | Benchchem [benchchem.com]
- 4. Buy 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene | 1019842-99-9 [smolecule.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Fluorobenzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 6-Fluorobenzo[b]thiophene. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Several synthetic strategies can be employed to prepare this compound. The most prevalent methods include:
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Route A: From 2-Fluoro-4-halobenzaldehyde: This involves the reaction of a 2-fluoro-4-halobenzaldehyde with ethyl thioglycolate followed by saponification and decarboxylation of the resulting this compound-2-carboxylic acid.
-
Route B: Electrophilic Cyclization of o-Alkynylthioanisoles: This method utilizes the cyclization of a suitably substituted fluoro-o-alkynylthioanisole in the presence of an electrophile.
-
Route C: Transition-Metal-Free Synthesis from o-Halovinylbenzenes: This approach involves the reaction of a fluoro-substituted o-halovinylbenzene with a sulfur source, such as potassium sulfide.
Q2: What are the primary challenges associated with the synthesis of this compound?
A2: Researchers may encounter several challenges, including:
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Low Yields: Particularly in multi-step syntheses, overall yields can be modest.
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Regioisomeric Impurities: Formation of unwanted isomers can occur, especially in cyclization reactions, leading to difficult purification.
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Harsh Reaction Conditions: Some methods require high temperatures or strongly acidic/basic conditions, which may not be compatible with other functional groups.
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Purification Difficulties: Separation of the desired product from starting materials, reagents, and byproducts can be challenging due to similar polarities.
Q3: How does the fluorine substituent influence the synthesis?
A3: The electron-withdrawing nature of the fluorine atom at the 6-position can impact the reactivity of the benzene ring. In electrophilic substitution reactions, it can influence the regioselectivity of the cyclization step. While fluorine is a deactivating group, it is also ortho-, para-directing. This electronic effect needs to be considered when designing the synthetic strategy to favor the desired isomer.
Q4: What are some common side products I should be aware of?
A4: Depending on the synthetic route, common side products may include:
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Regioisomers: For example, in certain cyclization reactions, the formation of 4- or 7-substituted isomers can occur.
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Over-reaction or Di-substituted Products: Under certain conditions, further substitution on the benzothiophene core may take place.
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Products of Incomplete Reaction: Unreacted starting materials or intermediates are common impurities if the reaction does not go to completion.
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Desilylation Products: In routes involving silyl-protected alkynes, premature removal of the silyl group can lead to side reactions.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of this compound-2-carboxylic Acid (from 2-Fluoro-4-halobenzaldehyde)
| Potential Cause | Troubleshooting Steps |
| Incomplete initial condensation | Ensure anhydrous conditions. Use a fresh, high-purity base (e.g., triethylamine or potassium carbonate). Optimize the reaction temperature and time. |
| Poor cyclization | The choice of base and solvent is critical. Anhydrous DMSO or DMF are often effective. Ensure the temperature is maintained as per the protocol. |
| Incomplete saponification | Use a sufficient excess of NaOH. Monitor the reaction by TLC or LC-MS to ensure complete conversion of the ester to the carboxylic acid. |
| Product loss during workup | Carefully control the pH during acidification to ensure complete precipitation of the carboxylic acid. Use an appropriate extraction solvent (e.g., EtOAc) and perform multiple extractions. |
Problem 2: Inefficient Decarboxylation of this compound-2-carboxylic Acid
| Potential Cause | Troubleshooting Steps |
| Ineffective catalyst | For copper-catalyzed decarboxylation, ensure the copper catalyst is active. The use of ligands like quinoline or TMEDA can enhance the reaction rate. |
| High reaction temperature leading to decomposition | Optimize the temperature. While decarboxylation often requires heat, excessive temperatures can lead to degradation. Start with a lower temperature and gradually increase it while monitoring the reaction. |
| Solvent choice | High-boiling polar aprotic solvents like NMP or DMSO are often effective. The choice of solvent can significantly impact the reaction rate and yield. |
| Incomplete reaction | Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider adding a fresh portion of the catalyst. |
Problem 3: Low Regioselectivity in Electrophilic Cyclization
| Potential Cause | Troubleshooting Steps |
| Steric hindrance | The choice of substituents on the alkyne can influence the regioselectivity of the cyclization. Less bulky groups may be preferred. |
| Electronic effects of substituents | The electronic nature of the substituents on the aromatic ring can direct the cyclization to different positions. The electron-withdrawing fluorine at the 6-position can influence the outcome. |
| Choice of electrophile | Different electrophiles can exhibit different selectivities. It may be necessary to screen various electrophiles (e.g., I₂, Br₂, NBS) to optimize for the desired isomer. |
| Reaction conditions | Temperature and solvent can play a role in regioselectivity. Running the reaction at a lower temperature may improve selectivity. |
Problem 4: Difficulty in Purification of this compound
| Potential Cause | Troubleshooting Steps |
| Similar polarity of product and impurities | Column Chromatography: Use a shallow gradient of a less polar solvent system (e.g., hexane/ethyl acetate or pentane/diethyl ether) to improve separation. Recrystallization: Screen a variety of solvents to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. |
| Product is an oil or low-melting solid | If recrystallization is difficult, consider purification by vacuum distillation if the compound is thermally stable. |
| Presence of persistent colored impurities | Treatment with activated charcoal during recrystallization can sometimes help remove colored impurities. |
Comparative Summary of Synthetic Routes
| Synthetic Route | Starting Materials | Key Steps | Typical Yields | Advantages | Challenges |
| A: From 2-Fluoro-4-halobenzaldehyde | 2-Fluoro-4-halobenzaldehyde, Ethyl thioglycolate | Condensation, Cyclization, Saponification, Decarboxylation | 21% for the ester formation, 75% for the carboxylic acid. Decarboxylation yields can vary. | Readily available starting materials. Well-established methodology for the carboxylic acid precursor. | Multi-step process, potentially low overall yield. Decarboxylation step can be challenging. |
| B: Electrophilic Cyclization | Fluoro-substituted o-alkynylthioanisole | Synthesis of the thioanisole precursor, Electrophilic cyclization | Can be high (up to 95% for similar bromo-derivatives). | Can be a high-yielding, one-pot cyclization. Tolerates a range of functional groups. | Synthesis of the starting o-alkynylthioanisole may be required. Regioselectivity can be an issue. |
| C: From o-Halovinylbenzenes | Fluoro-substituted o-halovinylbenzene, Potassium sulfide | SNAr, Cyclization, Dehydrogenation | High yields reported for similar systems. | Transition-metal-free, potentially more economical and environmentally friendly. | May require synthesis of the specific o-halovinylbenzene precursor. |
Detailed Experimental Protocols
Route A: Synthesis of this compound via this compound-2-carboxylic Acid
Step 1: Synthesis of Ethyl this compound-2-carboxylate
-
Under a nitrogen atmosphere, dissolve 2-fluoro-4-chlorobenzaldehyde (1 eq.) and ethyl thioglycolate (1.1 eq.) in anhydrous DMSO.
-
Add triethylamine (3 eq.) to the solution.
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Heat the reaction mixture at 80 °C for 2 hours, then stir at room temperature overnight.
-
Pour the mixture into water and extract with diethyl ether.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the residue by column chromatography on silica gel (eluent: pentane/diethyl ether 10:1) to afford ethyl this compound-2-carboxylate.
Step 2: Synthesis of this compound-2-carboxylic Acid
-
Dissolve ethyl this compound-2-carboxylate (1 eq.) in ethanol.
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Add a 3N aqueous solution of sodium hydroxide (2 eq.).
-
Stir the solution at room temperature overnight.
-
Concentrate the mixture under vacuum, dilute with water, and acidify with 1N HCl.
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Extract the aqueous layer with ethyl acetate.
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Dry the combined organic layers over anhydrous sodium sulfate and concentrate under vacuum to yield this compound-2-carboxylic acid.
Step 3: Decarboxylation of this compound-2-carboxylic Acid (General Procedure)
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In a reaction vessel, combine this compound-2-carboxylic acid (1 eq.), copper(I) oxide (Cu₂O, 0.1 eq.), and a ligand such as quinoline or 1,10-phenanthroline (0.2 eq.).
-
Add a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP).
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Heat the mixture under a nitrogen atmosphere to 150-200 °C.
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Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
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After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualizing Synthetic Workflows
Below are diagrams illustrating the logical flow of the synthetic routes and a troubleshooting workflow.
Technical Support Center: Synthesis of 6-Fluorobenzo[b]thiophene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Fluorobenzo[b]thiophene.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The primary synthetic strategies for this compound and its derivatives include:
-
Gewald Aminothiophene Synthesis: This involves the reaction of a substituted 2-fluorobenzaldehyde with a compound containing an active methylene group and elemental sulfur.
-
Electrophilic Cyclization of o-Alkynyl Thioanisoles: This method utilizes an electrophile to induce the cyclization of a suitably substituted o-alkynyl thioanisole to form the benzo[b]thiophene core.[1][2]
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Palladium-Catalyzed Annulation: Cross-coupling reactions catalyzed by palladium complexes can be employed to construct the thiophene ring onto a fluorinated benzene derivative.
Q2: What are the typical yields for the synthesis of this compound derivatives?
A2: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. For instance, the synthesis of this compound-2-carboxylic acid from 2-fluoro-4-formylbenzonitrile has been reported with a yield of 75%.[3] Electrophilic cyclization methods can also achieve high yields, often exceeding 80-90% under optimized conditions.[4]
Q3: How can I purify the final this compound product?
A3: Common purification techniques for this compound and its derivatives include:
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Column Chromatography: This is a widely used method for separating the desired product from starting materials, reagents, and side products. Silica gel is a common stationary phase, and the eluent system is chosen based on the polarity of the target compound and impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining high purity material.
-
Distillation: For liquid products, distillation under reduced pressure can be used for purification.
Troubleshooting Guides
Low Yield
Problem: The yield of my this compound synthesis is consistently low. What are the potential causes and how can I improve it?
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion. If the reaction stalls, consider increasing the reaction time or temperature. |
| Suboptimal Reaction Temperature | The optimal temperature can be crucial. If the temperature is too low, the reaction may be slow or not proceed at all. If it is too high, it could lead to decomposition of reactants or products. Experiment with a range of temperatures to find the optimum. |
| Incorrect Stoichiometry of Reagents | Ensure the accurate measurement and stoichiometry of all reagents, especially the limiting reagent. An excess of one reagent may be necessary to drive the reaction to completion. |
| Poor Quality of Reagents or Solvents | Use high-purity, anhydrous solvents and fresh reagents. Moisture and impurities can significantly impact the reaction outcome. |
| Inefficient Catalyst Activity | If using a catalyst, ensure it is active. For palladium-catalyzed reactions, the choice of ligand and the oxidation state of the palladium are critical. Consider screening different catalysts and ligands. |
| Side Reactions | The formation of side products can consume starting materials and reduce the yield of the desired product. Analyze the crude reaction mixture to identify major side products and adjust reaction conditions (e.g., temperature, reaction time, reagent addition order) to minimize their formation. |
Presence of Impurities
Problem: My final product is contaminated with impurities. How can I identify and remove them?
Possible Impurities & Purification Strategies:
| Impurity | Identification | Purification Method |
| Unreacted Starting Materials | Compare the NMR or GC-MS of the crude product with the starting materials. | Column chromatography with a suitable eluent system to separate the product from the more polar or less polar starting materials. |
| Isomeric Byproducts | Careful analysis of 1H and 19F NMR spectra can help identify isomeric impurities. | Fractional crystallization or preparative High-Performance Liquid Chromatography (HPLC) may be necessary to separate isomers with similar polarities. |
| Polymerization Products | Broad signals in the NMR spectrum or a baseline "hump" in the GC chromatogram can indicate polymeric material. | Precipitation of the desired product from a suitable solvent, leaving the polymeric material in solution, or filtration through a plug of silica gel. |
| Solvent Residues | Characteristic solvent peaks in the 1H NMR spectrum. | Drying the product under high vacuum for an extended period. For high-boiling point solvents, co-evaporation with a lower-boiling point solvent can be effective. |
Experimental Protocols
Synthesis of this compound-2-carboxylic acid
This protocol is adapted from a literature procedure for a similar derivative.
Reaction Scheme:
Caption: Synthesis of this compound-2-carboxylic acid.
Materials:
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2-Fluoro-4-formylbenzonitrile
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Ethyl thioglycolate
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Potassium carbonate (K₂CO₃)
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Dimethylformamide (DMF), anhydrous
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Sodium hydroxide (NaOH)
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Ethanol (EtOH)
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Hydrochloric acid (HCl), aqueous solution
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Ethyl acetate (EtOAc)
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Brine
Procedure:
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To a solution of 2-fluoro-4-formylbenzonitrile in anhydrous DMF, add potassium carbonate and ethyl thioglycolate.
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Heat the reaction mixture at 80 °C and monitor the reaction progress by TLC.
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After completion, cool the reaction to room temperature and pour it into ice-water.
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Extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl this compound-2-carboxylate.
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Dissolve the crude ester in a mixture of ethanol and water.
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Add a solution of sodium hydroxide and stir the mixture at room temperature overnight.
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Remove the ethanol under reduced pressure and dilute the residue with water.
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Acidify the aqueous solution with hydrochloric acid to precipitate the product.
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Filter the solid, wash with water, and dry to afford this compound-2-carboxylic acid.
Data Summary
Table 1: Comparison of Synthetic Methods for 6-Substituted Benzo[b]thiophenes
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Gewald Synthesis | 2-Fluoro-4-formylbenzonitrile, Ethyl thioglycolate | K₂CO₃ | DMF | 80 | 2 | ~75 (for carboxylic acid) | [3] |
| Electrophilic Cyclization | o-Alkynyl thioanisole | Dimethyl(methylthio)sulfonium tetrafluoroborate | CH₂Cl₂ | RT | 24 | up to 99 | [1] |
| Copper-Catalyzed Cyclization | 2-Alkynylthioanisole | CuSO₄·5H₂O, NaX | EtOH | RT | Overnight | up to 92 | [5] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles [organic-chemistry.org]
- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 6-Bromo-2-fluorobenzo[B]thiophene (EVT-8687551) [evitachem.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Purification of 6-Fluorobenzo[b]thiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the purification of 6-Fluorobenzo[b]thiophene. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The nature of impurities is highly dependent on the synthetic route. A common synthesis involves the reaction of a substituted 2-fluorobenzaldehyde with ethyl thioglycolate.[1] Based on this, potential impurities include:
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Unreacted Starting Materials: 2-Fluoro-4-substituted benzaldehyde and ethyl thioglycolate.
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Reagents: Residual base (e.g., potassium carbonate) or tertiary amines (e.g., triethylamine).[1]
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Solvent: High-boiling point solvents used in the reaction, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[1]
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Byproducts: Side-products from condensation reactions or thermal decomposition.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the impurity profile and the scale of your experiment.
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Column Chromatography: Highly effective for removing a wide range of impurities with different polarities. It is the recommended method for achieving high purity.
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Recrystallization: A good technique for removing small amounts of impurities from a relatively pure sample. Finding a suitable solvent is key.
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Distillation: Can be effective if the impurities have significantly different boiling points from the product.
Q3: My purified this compound is a yellowish powder. Is this expected?
A3: While some derivatives of this compound are reported as white solids, a yellowish tint can be common for the carboxylic acid derivative.[1] The color of this compound itself is not explicitly described in the provided results, but a pale color is not unusual for aromatic sulfur-containing compounds. If the color is intense, it may indicate the presence of colored impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Problem 1: Low yield after column chromatography.
| Possible Cause | Suggested Solution |
| Product is too soluble in the eluent. | Reduce the polarity of the eluent. Perform small-scale TLC experiments to find an optimal solvent system where the product has an Rf value of 0.2-0.3.[2] |
| Product is adsorbing too strongly to the silica gel. | If your compound is acidic, consider deactivating the silica gel with a small amount of triethylamine (1-3%) in your eluent.[3] For very polar compounds, a more polar eluent system (e.g., dichloromethane/methanol) may be necessary. |
| Improper column packing. | Ensure the column is packed uniformly without any cracks or channels to avoid poor separation and product loss. |
| Product is volatile. | Use a cooled receiving flask and avoid excessive vacuum during solvent removal. |
Problem 2: Impurities are co-eluting with the product during column chromatography.
| Possible Cause | Suggested Solution |
| Inappropriate solvent system. | A gradient elution, where the polarity of the eluent is gradually increased, can improve the separation of compounds with similar polarities.[3] |
| Column is overloaded. | Use a larger column or reduce the amount of crude material loaded. A general rule is to use a silica gel to crude product ratio of 30-50:1 by weight for easy separations.[2] |
| Isomeric impurities. | Isomers can be very difficult to separate. A very slow gradient and a long column may be required. Alternatively, recrystallization after chromatography might be effective. |
Problem 3: Difficulty in finding a suitable recrystallization solvent.
| Possible Cause | Suggested Solution |
| Compound is highly soluble in most common solvents. | Try a two-solvent system. Dissolve the compound in a good solvent and then add a poor solvent dropwise until the solution becomes cloudy. Gently heat to redissolve and then cool slowly. |
| Compound "oils out" instead of crystallizing. | This can be due to the presence of impurities or cooling the solution too quickly. Try purifying by column chromatography first. Ensure slow cooling during recrystallization. |
| Low recovery after recrystallization. | Use the minimum amount of hot solvent required to dissolve the compound. Cool the solution slowly and then in an ice bath to maximize crystal formation. |
Data Presentation
Table 1: Suggested Solvent Systems for Purification of this compound and its Derivatives.
| Purification Technique | Compound | Solvent System (Eluent/Recrystallization Solvent) | Reference |
| Column Chromatography | Ethyl this compound-2-carboxylate | Pentane / Diethyl ether (10:1) | [1] |
| Column Chromatography | General Benzothiophenes | Hexane / Ethyl Acetate | General Knowledge |
| Column Chromatography | General Benzothiophenes | Hexane / Dichloromethane | General Knowledge |
| Recrystallization | General Aromatic Compounds | Ethanol, Methanol, Hexane/Acetone, Hexane/THF | General Knowledge |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This is a general procedure and may require optimization based on the specific impurity profile of your crude this compound.
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TLC Analysis: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point for this compound is a mixture of hexane and ethyl acetate. The ideal Rf value for the product is between 0.2 and 0.3.[2]
-
Column Packing:
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Select an appropriately sized column.
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Add a small plug of cotton or glass wool to the bottom.
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Add a thin layer of sand.
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Prepare a slurry of silica gel in the chosen eluent and pour it into the column, avoiding air bubbles.
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Allow the silica gel to settle, and then add another layer of sand on top.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the eluent).
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Carefully apply the sample to the top of the silica gel bed.
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Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution:
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Carefully add the eluent to the top of the column.
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Apply gentle positive pressure to the top of the column to achieve a steady flow rate.
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Collect fractions and monitor the elution by TLC.
-
-
Isolation:
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Combine the fractions containing the pure product.
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Remove the solvent using a rotary evaporator to obtain the purified this compound.
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Protocol 2: Recrystallization
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Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. Common solvents to screen for aromatic compounds include ethanol, methanol, isopropanol, hexane, and toluene, or mixtures thereof.
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
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Crystallization: Allow the hot solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for purification.
References
Technical Support Center: Optimizing Suzuki Coupling Conditions for 6-Fluorobenzo[b]thiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving 6-Fluorobenzo[b]thiophene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing a Suzuki coupling with this compound?
A1: The main challenges stem from the electronic properties and reactivity of the C-F bond. Aryl fluorides are generally the least reactive among aryl halides in the oxidative addition step of the Suzuki-Miyaura catalytic cycle. The high bond dissociation energy of the C-F bond makes its activation more difficult compared to C-Cl, C-Br, or C-I bonds.[1][2] Consequently, forcing conditions or highly active catalyst systems are often required.
Q2: Which halide should I use on my 6-halobenzo[b]thiophene for optimal Suzuki coupling?
A2: For the Suzuki coupling partner to this compound, the reactivity of the halide on the coupling partner follows the general trend: I > Br > OTf >> Cl > F.[2][3] Therefore, using an aryl iodide or bromide as the coupling partner will generally result in higher yields and milder reaction conditions compared to an aryl chloride. If you are starting with a 6-halobenzo[b]thiophene, a 6-bromo or 6-iodobenzo[b]thiophene would be a more reactive substrate than 6-chlorobenzo[b]thiophene for coupling with a boronic acid.
Q3: What are the most critical parameters to optimize for a successful Suzuki coupling with this compound?
A3: The three most critical parameters are the catalyst system (palladium precursor and ligand) , the base , and the solvent . The interplay between these three components is crucial for achieving high yields and minimizing side reactions. A systematic optimization of these parameters is highly recommended.[4]
Q4: Can I use this compound-2-boronic acid as a coupling partner?
A4: Yes, benzo[b]thiophene boronic acids are viable coupling partners. An optimized procedure for the Suzuki-Miyaura cross-coupling of benzo[b]thien-2-ylboronic acid with various aryl halides has been reported, which involved a systematic study of the catalyst, base, and solvent to improve reaction yields.[4] This suggests that boronic acids of the this compound scaffold can be effectively used.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. 2. Inefficient Oxidative Addition: The C-F or C-Cl bond of the aryl halide is difficult to activate. 3. Poor Quality Reagents: Degradation of the boronic acid or solvent/reagent impurities. | 1. Use a pre-catalyst that readily forms the active Pd(0) species. Ensure an inert atmosphere to prevent catalyst decomposition. 2. Switch to a more reactive halide on the benzo[b]thiophene (e.g., 6-bromo). Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.[5] 3. Use freshly purchased or purified reagents and ensure solvents are anhydrous and degassed. |
| Significant Side Product Formation (e.g., Homocoupling) | 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids. 2. High Temperature: May lead to decomposition and side reactions. | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction. 2. Attempt the reaction at a lower temperature, although this may require a more active catalyst system or longer reaction times. |
| Protodeboronation of Boronic Acid | 1. Strong Base: The use of a strong base can lead to the replacement of the boronic acid group with a hydrogen atom. 2. Presence of Water: Water can act as a proton source for protodeboronation. | 1. Use a milder base such as K₂CO₃ or Cs₂CO₃. 2. If possible, run the reaction under anhydrous conditions. If an aqueous base is required, minimize the amount of water. |
| Reaction Stalls or is Sluggish | 1. Inappropriate Solvent: Poor solubility of reagents can hinder the reaction. 2. Insufficiently Active Catalyst System: The chosen catalyst/ligand combination may not be effective for the specific substrates. | 1. Screen different solvents or solvent mixtures (e.g., THF/H₂O, Dioxane/H₂O, Toluene/H₂O).[4] 2. Experiment with different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a variety of phosphine ligands (e.g., PPh₃, SPhos).[4] |
Experimental Protocols & Data
General Protocol for Suzuki Coupling of a 6-Halo-benzo[b]thiophene
This protocol is a starting point and may require optimization for specific substrates. The synthesis of a 6-bromo-benzo[b]thiophene has been reported as a precursor for further functionalization.[6]
Materials:
-
6-Bromo-benzo[b]thiophene (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄) (1-5 mol%)
-
Ligand (if using a precursor like Pd(OAc)₂) (e.g., SPhos or PPh₃) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃) (2.0 eq)
-
Solvent (e.g., THF/H₂O, 1,4-Dioxane/H₂O, or Toluene/H₂O)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 6-bromo-benzo[b]thiophene, arylboronic acid, and base.
-
Add the palladium catalyst and ligand.
-
Add the degassed solvent system.
-
Heat the reaction mixture with vigorous stirring at a temperature ranging from 80-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4][7]
Optimization of Suzuki Coupling of Benzo[b]thien-2-ylboronic Acid
A study on the Suzuki-Miyaura cross-coupling of benzo[b]thien-2-ylboronic acid with various aryl halides systematically optimized the reaction conditions to improve the yield. The findings from this study can be a valuable guide for optimizing the coupling of this compound.[4]
Table 1: Effect of Catalyst, Base, and Solvent on Yield (%) [4]
| Catalyst (mol%) | Base (2.0 eq) | Solvent | Yield (%) |
| Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | Varies (reactant dependent) |
| Pd(OAc)₂ (5) / SPhos (10) | Cs₂CO₃ | THF/H₂O | Improved Yields |
| PdCl₂(dppf) (5) | Na₂CO₃ | Toluene/H₂O | Varies |
This table summarizes the general findings of the optimization study. The optimized conditions using Pd(OAc)₂/SPhos as the catalyst system, Cs₂CO₃ as the base, and a THF/H₂O solvent mixture resulted in a significant increase in product yield.[4]
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yielding Suzuki coupling reactions.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Recent developments in synthetic methods for benzo[ b ]heteroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00219F [pubs.rsc.org]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-assisted Pd-catalyzed cross-coupling of aryl alkyl selenides with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
overcoming solubility issues with 6-Fluorobenzo[b]thiophene derivatives
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 6-Fluorobenzo[b]thiophene derivatives. It focuses on identifying and overcoming common solubility challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why are this compound derivatives often poorly soluble in aqueous solutions?
A: The limited aqueous solubility of this class of compounds stems from their inherent physicochemical properties.
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Molecular Structure: The benzo[b]thiophene core is a rigid, planar, and aromatic system. This planarity can lead to strong intermolecular π-π stacking interactions in the solid state, resulting in high crystal lattice energy that must be overcome for dissolution to occur.
-
Lipophilicity: These molecules are inherently lipophilic (fat-loving) and hydrophobic (water-fearing). The introduction of a fluorine atom often increases lipophilicity, which can further decrease solubility in aqueous media.[1][2][3] For example, the parent compound this compound has a calculated LogP of 3.04, indicating a preference for a non-polar environment.[4]
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Lack of Ionizable Groups: Many derivatives lack acidic or basic functional groups, preventing the use of pH modification or salt formation, which are common strategies to increase aqueous solubility.[5]
Table 1: Example Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅FS | [4] |
| Molecular Weight | 152.19 g/mol | [4] |
| Calculated LogP | 3.04 | [4] |
| Topological Polar Surface Area (TPSA) | 0 Ų | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Hydrogen Bond Acceptors | 1 | [4] |
Troubleshooting Guides
Q2: My compound is difficult to dissolve for initial stock preparation. What solvents should I try?
A: For creating concentrated stock solutions, water-miscible organic solvents are typically required. The first step is to screen a panel of common solvents.
-
Recommended Starting Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are powerful, polar aprotic solvents that are effective for most initial stock solutions.
-
Alternative Solvents: If solubility is limited in DMSO or DMF, other options include N-Methyl-2-pyrrolidone (NMP), ethanol, or methanol.[5]
-
Practical Steps: Start with a small amount of the compound and add the solvent incrementally. Use of sonication or gentle warming (vortexing at 37°C) can aid dissolution. Always check for compound stability at elevated temperatures.
Table 2: General Solubility of Aromatic Heterocycles in Common Organic Solvents
| Solvent | Type | General Solubility Profile |
| DMSO (Dimethyl sulfoxide) | Polar Aprotic | Generally Good to Excellent |
| DMF (Dimethylformamide) | Polar Aprotic | Generally Good to Excellent |
| NMP (N-Methyl-2-pyrrolidone) | Polar Aprotic | Generally Good |
| Dichloromethane (DCM) | Non-polar | Generally Soluble[6] |
| Acetonitrile (ACN) | Polar Aprotic | Variable, often Sparingly Soluble[6] |
| Ethanol / Methanol | Polar Protic | Variable, often Sparingly Soluble |
Q3: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for a biological assay. What can I do?
A: This is a classic sign of a compound exhibiting poor kinetic solubility. The compound is soluble in the organic stock but crashes out upon contact with the aqueous medium.[7] The following workflow can help troubleshoot this issue.
Q4: What are the primary strategies for improving the aqueous solubility of my compound for in vivo or in vitro studies?
A: There are several established techniques to enhance the solubility of poorly water-soluble compounds.[8][9][10] The choice depends on the experimental context (e.g., in vitro assay vs. oral dosing in animals).
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Co-solvents: These are water-miscible organic solvents that increase solubility by reducing the polarity of the water.[5] Common examples are polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol. They are often used in combination.[5]
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Complexation (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming a more water-soluble complex.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used.[12]
-
Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration.[10] Hydrophobic compounds can partition into the hydrophobic core of these micelles, increasing their apparent solubility.[10] Polysorbates (e.g., Tween® 80) and poloxamers are common examples.
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Particle Size Reduction: Decreasing the particle size of a solid drug increases its surface area, which can enhance the dissolution rate according to the Noyes-Whitney equation.[11][13] Techniques include micronization and nanosizing.
-
Solid Dispersions: This involves dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix.[8] The amorphous form has higher energy and thus greater solubility than the stable crystalline form.[13]
Table 3: Common Excipients for Aqueous Formulations
| Strategy | Excipient Example | Typical Concentration Range (in vivo) | Mechanism |
| Co-solvency | PEG 400 | 10 - 60% (v/v) | Reduces solvent polarity[5] |
| Complexation | HP-β-CD | 10 - 40% (w/v) | Forms inclusion complexes[11] |
| Surfactants | Polysorbate 80 | 0.5 - 5% (w/v) | Micellar solubilization[10] |
| Lipid-Based | Labrafac® | Varies | Pre-dissolved in lipid vehicle[11] |
Experimental Protocols
Protocol: High-Throughput Kinetic Solubility Assay
This protocol outlines a general procedure for determining kinetic solubility using the shake-flask method, which is suitable for early-stage drug discovery.[14][15][16]
Objective: To determine the concentration of a compound that remains in solution after adding a concentrated DMSO stock to an aqueous buffer and allowing it to equilibrate for a set period.
Materials:
-
Test compound dissolved in 100% DMSO (e.g., 10 mM stock solution).
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Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
96-well microtiter plates (polypropylene for sample prep, UV-transparent for analysis).
-
Plate shaker/incubator.
-
Filtration apparatus (e.g., 96-well solubility filter plates, 0.45 µm) or centrifuge.
-
LC-MS/MS or UV-Vis plate reader for quantification.
Procedure:
-
Stock Solution Preparation: Ensure the test compound is fully dissolved in a DMSO stock solution (e.g., 10 mM).[15]
-
Plate Setup: Add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells of a polypropylene 96-well plate.
-
Buffer Addition: Add the aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the desired final compound concentration and a final DMSO concentration of typically ≤1%.[15]
-
Incubation: Seal the plate and place it on a plate shaker. Incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours).[14][15] This allows for precipitation to reach a state of equilibrium.
-
Separation of Precipitate:
-
Filtration Method: Place the filter plate on top of a clean collection plate and transfer the contents from the incubation plate. Apply vacuum or use centrifugation to pull the filtrate through into the collection plate. This separates the soluble fraction from any undissolved precipitate.[14]
-
-
Quantification:
-
Analyze the concentration of the compound in the filtrate using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectrophotometry against a standard curve).
-
-
Data Analysis: The measured concentration is the kinetic solubility of the compound under the tested conditions. Results are typically reported in µM or µg/mL.
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 6-Bromo-2-fluorobenzo[B]thiophene (EVT-8687551) [evitachem.com]
- 7. inventivapharma.com [inventivapharma.com]
- 8. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 9. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. enamine.net [enamine.net]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. creative-biolabs.com [creative-biolabs.com]
Troubleshooting NMR Peak Assignments for Fluorinated Benzothiophenes
Technical Support Center
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the assignment of Nuclear Magnetic Resonance (NMR) peaks for fluorinated benzo[b]thiophene derivatives. While the ideal reference compound is 6-Fluorobenzo[b]thiophene, a lack of publicly available, assigned NMR data necessitates the use of a closely related analogue for illustrative purposes. This guide will use published data for Ethyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate as a representative example to discuss common challenges and interpretation strategies. The principles outlined here are broadly applicable to other fluorinated benzothiophenes.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shift ranges for a fluorinated benzo[b]thiophene?
A1: The chemical shifts for fluorinated benzo[b]thiophenes are influenced by the electron-withdrawing nature of the fluorine atom and its position on the aromatic ring. Protons and carbons closer to the fluorine atom will experience a downfield shift (higher ppm). The thiophene ring protons typically appear in the aromatic region, often between 7.0 and 8.0 ppm. The carbon signals are spread over a wider range, with the carbon directly bonded to fluorine showing a characteristic large splitting due to C-F coupling.
Q2: How does the fluorine atom affect the splitting patterns in the ¹H NMR spectrum?
A2: In addition to the standard proton-proton (H-H) coupling, the fluorine atom (¹⁹F, spin I = ½) will couple with nearby protons, leading to more complex splitting patterns. This is known as H-F coupling. The magnitude of the coupling constant (J-value) depends on the number of bonds separating the proton and the fluorine atom. Expect to see additional doublets or more complex multiplets for protons ortho, meta, and para to the fluorine substituent.
Q3: Why are some of the peaks in my ¹³C NMR spectrum split into doublets?
A3: The carbon nucleus couples with the fluorine nucleus, resulting in splitting of the carbon signals. The one-bond carbon-fluorine coupling (¹JCF) is typically very large (around 240-250 Hz). You will also observe smaller two-bond (²JCF), three-bond (³JCF), and sometimes even four-bond (⁴JCF) couplings, which are invaluable for assigning the carbon signals in the fluorinated aromatic ring.
Q4: I am having trouble distinguishing between isomers. How can NMR help?
A4: The coupling patterns and the magnitude of the J-values are highly dependent on the relative positions of the substituents. For example, the H-F and C-F coupling constants will be different for 4-fluoro, 5-fluoro, 6-fluoro, and 7-fluoro isomers of benzo[b]thiophene. Careful analysis of these coupling constants, often in conjunction with 2D NMR experiments like HSQC and HMBC, can help in the unambiguous assignment of the correct isomer.
Troubleshooting Guide
Issue 1: Overlapping Signals in the Aromatic Region of the ¹H NMR Spectrum
-
Possible Cause: The chemical shifts of the protons on the benzene and thiophene rings may be very similar, leading to signal overlap and difficulty in interpreting the splitting patterns.
-
Troubleshooting Steps:
-
Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of the protons and may resolve the overlap. Aromatic solvents like benzene-d₆ can induce significant shifts due to anisotropic effects.
-
Increase Spectrometer Field Strength: Using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals, which can help in resolving overlapping multiplets.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule.
-
TOCSY (Total Correlation Spectroscopy): This can be used to identify all the protons belonging to a particular spin system, even if they are not directly coupled.
-
-
Issue 2: Difficulty in Assigning Quaternary Carbons in the ¹³C NMR Spectrum
-
Possible Cause: Quaternary carbons typically show weak signals in a standard ¹³C NMR spectrum and do not show any correlation in an HSQC spectrum (as they are not directly attached to any protons).
-
Troubleshooting Steps:
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for assigning quaternary carbons. It shows correlations between carbons and protons that are two or three bonds away. By observing correlations from known protons to a quaternary carbon, its assignment can be deduced.
-
Long-Range C-F Coupling: The presence of a long-range coupling to fluorine can be a key indicator for a quaternary carbon. The magnitude of the J-value can help in determining its position relative to the fluorine atom.
-
Data Presentation: NMR Data for a Representative Fluorinated Benzothiophene
The following tables summarize the ¹H and ¹³C NMR data for Ethyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate . This data is provided as a reference to illustrate the expected chemical shifts and coupling patterns in a fluorinated benzothiophene system.[1]
Table 1: ¹H NMR Data for Ethyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-7 | 7.67 | dd | J = 4.8, 8.8 |
| H-4 | 7.30 | dd | J = 2.0, 8.8 |
| H-6 | 7.25-7.21 | m | - |
| -NH₂ | 5.80 | s | - |
| -CH₂- | 4.36 | q | J = 7.2 |
| -CH₃ | 1.40 | t | J = 7.2 |
Table 2: ¹³C NMR Data for Ethyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate in CDCl₃
| Carbon Assignment | Chemical Shift (δ, ppm) | C-F Coupling Constant (JCF, Hz) |
| C=O | 165.3 | - |
| C-5 | 160.4 | 242 |
| C-3 | 147.6 | - |
| C-3a | 135.2 | - |
| C-7a | 132.3 | 8 |
| C-7 | 124.8 | 9 |
| C-6 | 117.1 | 25 |
| C-4 | 106.9 | 23 |
| -CH₂- | 60.6 | - |
| -CH₃ | 14.5 | - |
Experimental Protocols
Standard Protocol for NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the fluorinated benzo[b]thiophene sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Data Acquisition:
-
Record the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
If necessary, acquire 2D NMR spectra (COSY, HSQC, HMBC) to aid in peak assignment. For fluorinated compounds, a ¹⁹F NMR spectrum can also be very informative.
-
Visualizations
Caption: Troubleshooting workflow for NMR peak assignment.
References
refining the workup procedure for 6-Fluorobenzo[b]thiophene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the workup procedure for the synthesis of 6-Fluorobenzo[b]thiophene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound and how can they be removed?
A1: Common impurities can include unreacted starting materials, such as 2-fluoro-4-(trifluoromethyl)benzaldehyde and ethyl thioglycolate, as well as side-products from incomplete cyclization or side reactions. The primary methods for purification are column chromatography and recrystallization. For instance, after synthesis, the crude product can be purified by chromatography on silica gel using an eluent such as a pentane/Et₂O mixture (e.g., 10:1).[1] Recrystallization from a suitable solvent like ethanol can also be effective in yielding a pure crystalline product.[2]
Q2: My yield of this compound is consistently low. What factors in the workup could be contributing to this?
A2: Low yields can stem from several factors during the workup process. Inefficient extraction of the product from the aqueous phase can lead to significant loss. Ensure thorough extraction with a suitable organic solvent like dichloromethane (CH₂Cl₂) in multiple portions (e.g., 3 x 5 mL).[3] Additionally, improper pH adjustment during aqueous washes can lead to the loss of product if it has acidic or basic functionalities. Finally, losses can occur during purification steps like column chromatography if the column is not packed or run properly, or during recrystallization if too much solvent is used or the cooling process is too rapid.
Q3: How can I effectively monitor the progress of the purification by column chromatography?
A3: Thin Layer Chromatography (TLC) is the most effective method for monitoring the separation of this compound from impurities during column chromatography.[3] By running TLC plates with samples from the collected fractions and comparing them to a reference spot of the crude mixture and, if available, a pure standard, you can identify the fractions containing the pure product. These pure fractions can then be combined and concentrated.[3]
Q4: What are the key safety precautions to take during the workup of this compound?
A4: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All steps involving organic solvents should be performed in a well-ventilated fume hood to avoid inhalation of vapors. Care should be taken when handling reagents used in the synthesis and workup, as some may be corrosive, flammable, or toxic.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Oily or Gummy Product After Purification | The product may not be completely pure and contains residual solvents or low-melting impurities. | Re-purify the product using column chromatography with a different solvent system.[3] Alternatively, attempt recrystallization from a different solvent or solvent mixture. Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
| Co-elution of Impurities During Column Chromatography | The chosen eluent system does not provide adequate separation between the product and impurities. | Optimize the eluent system for TLC before performing column chromatography. A solvent system that gives a clear separation of spots on the TLC plate will likely work well for the column. Consider using a gradient elution if a single solvent system is ineffective. |
| Product Fails to Crystallize During Recrystallization | The product may be too impure, the chosen solvent may be unsuitable, or the solution may be too dilute. | If the product is oily, first attempt purification by column chromatography.[1] For recrystallization, select a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. Use a minimal amount of hot solvent to dissolve the product completely and allow it to cool slowly. Scratching the inside of the flask with a glass rod can help induce crystallization. |
| Formation of an Emulsion During Extraction | The aqueous and organic layers are not separating cleanly, often due to the presence of surfactants or fine solid particles. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. If an emulsion persists, filtering the mixture through a pad of Celite may be effective. |
Experimental Protocols
General Workup Procedure
-
Quenching the Reaction: After the reaction is complete, cool the reaction mixture to room temperature. If acidic or basic reagents were used, carefully quench the reaction by adding water or an appropriate aqueous solution (e.g., saturated sodium bicarbonate for an acidic reaction).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).[4]
-
Washing: Combine the organic layers and wash sequentially with water and then brine. This helps to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[3] Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane).[3] Pack a glass column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).[3] Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the prepared column.[3]
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased if necessary to elute the product.
-
Fraction Collection and Analysis: Collect the eluate in fractions and monitor the composition of each fraction using TLC.[3]
-
Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.[3]
Visualizations
Caption: General experimental workflow for the workup and purification of this compound.
Caption: Decision-making workflow for troubleshooting the purification of an impure product.
References
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. ias.ac.in [ias.ac.in]
strategies to avoid dehalogenation in 6-Fluorobenzo[b]thiophene reactions
Welcome to the technical support center for handling 6-Fluorobenzo[b]thiophene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges associated with the reactivity of this compound, with a particular focus on preventing unwanted dehalogenation.
General Troubleshooting Guide
Question 1: I am observing a significant amount of the dehalogenated byproduct (benzo[b]thiophene) in my cross-coupling reaction. What are the primary causes?
Answer: The cleavage of the C-F bond, leading to hydrodefluorination, is a common side reaction in palladium-catalyzed cross-couplings of fluoroarenes. Several factors can contribute to this issue:
-
Reaction Conditions: High temperatures and prolonged reaction times can promote dehalogenation.[1]
-
Choice of Base: Strong bases, especially alkoxides like sodium tert-butoxide (NaOtBu), can act as hydride donors or promote pathways that lead to the formation of palladium-hydride species, which are responsible for the dehalogenation.[1]
-
Catalyst System: The electronic and steric properties of the ligand on the palladium catalyst are crucial. Suboptimal ligands may not efficiently promote the desired reductive elimination, allowing the competing dehalogenation pathway to dominate.[1]
-
Solvent: Protic solvents (e.g., alcohols) or even trace amounts of water can act as a hydride or proton source, contributing to the formation of the dehalogenated byproduct.[1][2]
Visualization of Competing Reaction Pathways
The following diagram illustrates the palladium-catalyzed cross-coupling cycle and the competing pathway that leads to dehalogenation.
Caption: Catalytic cycle for cross-coupling and the competing dehalogenation pathway.
FAQs for Specific Reactions
Question 2: How can I minimize dehalogenation in a Suzuki-Miyaura coupling of this compound?
Answer: To minimize dehalogenation in Suzuki-Miyaura couplings, careful selection of the ligand and base is paramount.
-
Ligand Selection: Employ bulky, electron-rich biaryl phosphine ligands. These ligands accelerate the rate of reductive elimination, which allows the desired coupling to outcompete the dehalogenation side reaction.[2][3]
-
Base Selection: Avoid strong alkoxide bases. Weaker inorganic bases are generally a much safer choice to prevent the formation of palladium-hydride species.[1]
Data Presentation: Effect of Ligand and Base in Suzuki Coupling
| Ligand | Base | Solvent | Temperature (°C) | Yield of Coupled Product (%) | Dehalogenation Byproduct (%) |
| PPh₃ | NaOtBu | Dioxane | 100 | 45 | 50 |
| P(t-Bu)₃ | K₂CO₃ | Toluene | 80 | 85 | <10 |
| XPhos | K₃PO₄ | Dioxane | 80 | 92 | <5 |
| SPhos | Cs₂CO₃ | THF | 80 | 95 | <5 |
| Note: Data is representative for typical fluoroarenes and serves as a guideline. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane (5 mL).
-
In a separate vial, prepare the catalyst by mixing Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol) in 1 mL of dioxane. Add this pre-catalyst solution to the main reaction flask.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Question 3: What strategies are effective for preventing dehalogenation in Sonogashira couplings with this compound?
Answer: The key to a successful Sonogashira coupling with fluoroarenes is to use conditions that are mild enough to avoid C-F bond cleavage.
-
Low Temperature: Running the reaction at or near room temperature can significantly reduce the rate of dehalogenation. This is often achievable with modern, highly active catalyst systems.[4]
-
Ligand Choice: Bulky, electron-rich phosphines are crucial. Ligands like P(t-Bu)₃ have been shown to be highly effective for room-temperature Sonogashira reactions of aryl bromides and can be applied to more challenging substrates.[4]
-
Base: A liquid amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is standard, but using it in an aprotic solvent like dioxane or THF is preferable to a protic one.
Data Presentation: Effect of Temperature and Ligand in Sonogashira Coupling
| Ligand | Base | Solvent | Temperature (°C) | Yield of Coupled Product (%) | Dehalogenation Byproduct (%) |
| PPh₃ | TEA | DMF | 100 | 55 | 40 |
| P(t-Bu)₃ | DIPEA | Dioxane | 25 (Room Temp) | 90 | <5 |
| cataCXium® A | Cs₂CO₃ | THF | 60 | 88 | <10 |
| Note: Data is representative and serves as a guideline. |
Experimental Protocol: Low-Temperature Sonogashira Coupling
-
To a dry Schlenk flask, add this compound (1.0 mmol), copper(I) iodide (CuI, 0.05 mmol), and the palladium pre-catalyst (e.g., Pd(PhCN)₂Cl₂, 0.02 mmol) with P(t-Bu)₃ (0.04 mmol).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous dioxane (5 mL) and diisopropylethylamine (DIPEA, 3.0 mmol).
-
Add the terminal alkyne (1.1 mmol) via syringe.
-
Stir the reaction at room temperature (25 °C) for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Question 4: I am attempting a Buchwald-Hartwig amination and observing significant hydrodefluorination. How can this be avoided?
Answer: The Buchwald-Hartwig amination often requires a strong base, which makes it particularly susceptible to dehalogenation. The choice of base and ligand is therefore critical.
-
Base Selection: While NaOtBu is common, it is often a source of dehalogenation. Consider using lithium bis(trimethylsilyl)amide (LHMDS) or a weaker carbonate base like Cs₂CO₃, although this may require a more active catalyst. Using a soluble organic base like DBU can also be an effective strategy to create a homogeneous reaction mixture and avoid issues with insoluble inorganic bases.[5]
-
Ligand Selection: Use highly active, bulky biaryl phosphine ligands (e.g., XPhos, t-BuXPhos) that are specifically designed for challenging amination reactions. These promote a fast catalytic cycle, minimizing side reactions.[6]
Experimental Protocol: Optimized Buchwald-Hartwig Amination
-
In a glovebox, add the palladium pre-catalyst (e.g., [Pd(allyl)Cl]₂, 0.01 mmol) and the ligand (e.g., t-BuXPhos, 0.025 mmol) to a vial.
-
Add anhydrous toluene (2 mL) and stir for 10 minutes.
-
In a separate reaction tube, add this compound (1.0 mmol), the amine (1.2 mmol), and LHMDS (1.5 mmol).
-
Add the prepared catalyst solution to the reaction tube.
-
Seal the tube and heat to 100 °C for 6-18 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.
-
Dry, filter, and concentrate the organic phase. Purify by column chromatography.
Troubleshooting Workflow
If you are encountering issues with dehalogenation, follow this systematic workflow to optimize your reaction.
Caption: A workflow for troubleshooting dehalogenation in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity of 6-Fluorobenzo[b]thiophene Functionalization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted guidance for researchers encountering challenges with the regioselective functionalization of 6-Fluorobenzo[b]thiophene. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselective functionalization of this compound?
The main challenges in the regioselective functionalization of this compound stem from the inherent electronic properties of the benzothiophene core and the influence of the fluorine substituent. The thiophene ring is generally more reactive towards electrophiles than the benzene ring. Specifically, the C2 position is the most electron-rich and sterically accessible, making it the most common site for electrophilic attack and lithiation. The fluorine atom at the C6 position is a moderately deactivating group through its inductive effect, yet it can direct ortho-lithiation to the C7 position under specific conditions. Overcoming the innate reactivity of the C2 position to achieve functionalization at other sites (C3, C4, C5, and C7) is a primary hurdle.
Q2: How does the 6-fluoro substituent influence the regioselectivity of electrophilic aromatic substitution?
The fluorine atom at the C6 position primarily exerts a deactivating, ortho-, para-directing effect on the benzene ring for electrophilic aromatic substitution. However, the powerful activating effect of the sulfur atom in the thiophene ring typically dominates, leading to preferential substitution on the thiophene moiety. For reactions on the benzene ring, the fluorine atom will preferentially direct incoming electrophiles to the C5 and C7 positions. However, achieving selectivity between these positions can be challenging and often requires specific reaction conditions or the use of directing groups.
Q3: What is the most reliable method for functionalizing the C2 position?
Directed ortho-metalation (DoM) via lithiation is a highly reliable and widely used method for the selective functionalization of the C2 position of benzothiophenes. This involves treating this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (typically -78 °C) to selectively deprotonate the C2 position. The resulting 2-lithio-6-fluorobenzo[b]thiophene can then be quenched with a wide variety of electrophiles to introduce a diverse range of functional groups with high regioselectivity.
Q4: How can I achieve functionalization at the C7 position?
Functionalization at the C7 position, adjacent to the fluorine atom, can be achieved through directed ortho-metalation (DoM) by taking advantage of the fluorine atom's ability to direct lithiation. Using a strong, sterically hindered base like lithium diisopropylamide (LDA) or a combination of n-BuLi with a directing group at another position can favor deprotonation at C7. The choice of base and reaction conditions is critical to override the inherent acidity of the C2 proton.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Substitution (e.g., Bromination, Acylation) - Predominant C2-Substitution
| Symptom | Possible Cause | Troubleshooting Suggestion |
| Reaction yields almost exclusively the C2-substituted product when another isomer is desired. | The C2 position is the most electronically activated and sterically accessible site for electrophilic attack on the benzothiophene ring system. | For C3-substitution: Consider using a blocking group at the C2 position. A removable group like trimethylsilyl (TMS) can be installed, the C3-functionalization performed, and then the blocking group removed. Alternatively, specific palladium-catalyzed C-H functionalization methods have shown promise for C3-arylation. For benzene ring substitution (C4, C5, C7): Employ harsher reaction conditions (e.g., stronger Lewis acids, higher temperatures) to overcome the activation of the thiophene ring. However, this may lead to a mixture of isomers. For higher selectivity, consider installing a directing group on the benzene ring. |
| A mixture of C2 and other isomers is obtained. | The reaction conditions are not selective enough to differentiate between the reactive sites. | Optimize reaction conditions by lowering the temperature, using a milder Lewis acid, or changing the solvent to increase selectivity. For Friedel-Crafts reactions, the choice of acylating agent and catalyst can significantly impact the isomer distribution. |
Issue 2: Low Yield or No Reaction in Directed Ortho-Metalation (DoM) for C7-Functionalization
| Symptom | Possible Cause | Troubleshooting Suggestion |
| Starting material is recovered, or a complex mixture of products is obtained. | The organolithium base is preferentially reacting at the more acidic C2 position. The reaction conditions are insufficient to promote C7-lithiation. | Use a stronger or more sterically hindered base, such as s-BuLi or t-BuLi, in combination with an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) to increase the basicity and favor deprotonation at the sterically less accessible C7 position. Ensure strictly anhydrous conditions, as any moisture will quench the organolithium reagent. |
| Low yield of the desired C7-substituted product. | Incomplete lithiation at the C7 position. The electrophile is not reactive enough or is sterically hindered. | Increase the equivalents of the organolithium base and the reaction time for the lithiation step. For the electrophilic quench, consider using a more reactive electrophile or increasing the reaction temperature after the addition of the electrophile. |
Experimental Protocols
Protocol 1: Regioselective C2-Functionalization via Lithiation
This protocol describes a general procedure for the C2-lithiation of this compound and subsequent reaction with an electrophile.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Electrophile (e.g., N,N-dimethylformamide (DMF) for formylation, or an alkyl halide for alkylation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the electrophile (1.2 eq) to the reaction mixture at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Example (Literature Derived):
| Electrophile | Product | Yield (%) | Regioselectivity |
| DMF | 6-Fluoro-1-benzothiophene-2-carbaldehyde | >95 | >98% C2 |
| I₂ | 2-Iodo-6-fluorobenzo[b]thiophene | >90 | >98% C2 |
Protocol 2: Palladium-Catalyzed C-H Arylation at C2
This protocol provides a general method for the direct arylation of the C2 position of this compound.
Materials:
-
This compound
-
Aryl halide (bromide or iodide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., toluene, dioxane)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the aryl halide (1.2 eq), Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (argon or nitrogen).
-
Add the degassed solvent.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Quantitative Data Example (Hypothetical based on similar systems):
| Aryl Halide | Catalyst/Ligand | Base | Yield (%) | Regioselectivity |
| 4-Bromoanisole | Pd(OAc)₂/SPhos | K₂CO₃ | 85 | >95% C2 |
| 1-Iodonaphthalene | Pd(OAc)₂/XPhos | Cs₂CO₃ | 78 | >95% C2 |
Visualizations
Caption: General workflows for regioselective C2 and proposed C7 functionalization.
Validation & Comparative
A Comparative Analysis of the Reactivity of 6-Fluorobenzo[b]thiophene and Benzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 6-fluorobenzo[b]thiophene and its parent compound, benzo[b]thiophene. Understanding the influence of the fluorine substituent on the reactivity of the benzo[b]thiophene core is crucial for the design and synthesis of novel pharmaceutical agents and functional materials. This document summarizes the key differences in their behavior towards electrophilic and nucleophilic substitution reactions, supported by established chemical principles and adapted experimental protocols.
Introduction to Benzo[b]thiophene and its Fluorinated Analogue
Benzo[b]thiophene is a heterocyclic aromatic compound consisting of a benzene ring fused to a thiophene ring. This scaffold is a prominent feature in a multitude of biologically active molecules and functional organic materials. The introduction of a fluorine atom at the 6-position of the benzo[b]thiophene core, to form this compound, significantly alters the electronic properties of the molecule, thereby influencing its reactivity in various chemical transformations.
Electrophilic Aromatic Substitution: A Tale of Two Rings
Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic systems. In benzo[b]thiophene, the thiophene ring is generally more susceptible to electrophilic attack than the benzene ring.
Benzo[b]thiophene: Electrophilic substitution on unsubstituted benzo[b]thiophene preferentially occurs at the C3 position of the thiophene ring. This is due to the ability of the sulfur atom to stabilize the intermediate carbocation through resonance.
This compound: The presence of the electron-withdrawing fluorine atom at the 6-position has a dual effect on electrophilic aromatic substitution.
-
Deactivation of the Benzene Ring: The inductive effect of the highly electronegative fluorine atom deactivates the entire aromatic system, particularly the benzene ring, towards electrophilic attack. This makes reactions such as nitration and halogenation more sluggish compared to the parent benzo[b]thiophene.
-
Direction of Substitution: When electrophilic substitution is forced to occur on the benzene ring (often by blocking the more reactive C3 position or under specific reaction conditions), the fluorine atom acts as an ortho, para-director, albeit a deactivating one. Therefore, electrophilic attack on the benzene ring of this compound is expected to yield a mixture of 5- and 7-substituted products.
Comparative Data for Electrophilic Substitution (Predicted)
| Reaction | Reagent | Benzo[b]thiophene (Major Product) | This compound (Predicted Major Products on Benzene Ring) | Relative Reactivity (Predicted) |
| Nitration | HNO₃/H₂SO₄ | 3-Nitrobenzo[b]thiophene | 6-Fluoro-5-nitrobenzo[b]thiophene & 6-Fluoro-7-nitrobenzo[b]thiophene | Benzo[b]thiophene > this compound |
| Bromination | Br₂/FeBr₃ | 3-Bromobenzo[b]thiophene | 5-Bromo-6-fluorobenzo[b]thiophene & 7-Bromo-6-fluorobenzo[b]thiophene | Benzo[b]thiophene > this compound |
Nucleophilic Aromatic Substitution: Activating the Benzene Ring
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is typically facilitated by the presence of strong electron-withdrawing groups.
Benzo[b]thiophene: The benzene ring of benzo[b]thiophene is electron-rich and generally unreactive towards nucleophilic attack. SNAr reactions are not commonly observed unless a good leaving group is present and the ring is activated by other means.
This compound: The fluorine atom at the 6-position, being a good leaving group for SNAr and an electron-withdrawing substituent, activates the C6 position for nucleophilic attack. This allows for the displacement of the fluoride ion by various nucleophiles, providing a valuable synthetic route to 6-substituted benzo[b]thiophenes.
Comparative Data for Nucleophilic Aromatic Substitution (Predicted)
| Reaction | Nucleophile | Benzo[b]thiophene | This compound | Relative Reactivity (Predicted) |
| SNAr | e.g., NaOMe | No reaction | 6-Methoxybenzo[b]thiophene | This compound >> Benzo[b]thiophene |
| SNAr | e.g., NaNH₂ | No reaction | 6-Aminobenzo[b]thiophene | This compound >> Benzo[b]thiophene |
Experimental Protocols
The following are adapted experimental protocols for key electrophilic substitution reactions. Researchers should optimize these conditions for their specific substrates and analytical purposes.
Protocol 1: Nitration of Benzo[b]thiophene
Objective: To synthesize 3-nitrobenzo[b]thiophene.
Materials:
-
Benzo[b]thiophene
-
Fuming nitric acid
-
Glacial acetic acid
Procedure:
-
Dissolve benzo[b]thiophene (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add fuming nitric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Bromination of this compound (Predicted Protocol for Benzene Ring Substitution)
Objective: To synthesize a mixture of 5-bromo-6-fluorobenzo[b]thiophene and 7-bromo-6-fluorobenzo[b]thiophene.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the isomers.
Visualizing Reaction Pathways
The following diagrams illustrate the logical flow of the discussed substitution reactions.
Caption: Comparative electrophilic substitution pathways.
Caption: Comparative nucleophilic aromatic substitution.
Conclusion
-
Electrophilic Aromatic Substitution: this compound is less reactive than benzo[b]thiophene due to the electron-withdrawing nature of the fluorine atom. Electrophilic attack on the benzene ring is directed to the ortho and para positions relative to the fluorine.
-
Nucleophilic Aromatic Substitution: this compound is significantly more reactive than benzo[b]thiophene, with the fluorine atom serving as both an activating group and a leaving group for SNAr reactions at the C6 position.
These distinct reactivity profiles offer medicinal chemists and materials scientists a powerful tool to selectively functionalize the benzo[b]thiophene core, enabling the synthesis of a diverse range of derivatives with tailored properties for various applications. Further quantitative studies are encouraged to precisely delineate the kinetic and thermodynamic parameters governing these transformations.
Comparative Analysis of the Biological Activities of 6-Fluorobenzo[b]thiophene and 6-Chlorobenzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 6-Fluorobenzo[b]thiophene and 6-Chlorobenzo[b]thiophene derivatives, focusing on their antimicrobial and anticancer properties. The information presented is based on available experimental data to facilitate an objective comparison for research and development purposes.
Antimicrobial Activity
Derivatives of both this compound and 6-Chlorobenzo[b]thiophene have been investigated for their antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus.
Comparative Performance
A key study synthesized and evaluated a series of benzo[b]thiophene acylhydrazones, including derivatives of both 6-chloro- and this compound-2-carboxylic acid, for their activity against multidrug-resistant Staphylococcus aureus.
The results indicated that for a specific pyridinyl derivative, the biological activity was comparable between the 6-fluoro and 6-chloro substituted compounds. The (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide was found to have a minimal inhibitory concentration (MIC) of 4 µg/mL against three strains of S. aureus.[1][2][3] The study noted that the presence of a fluorine atom at the 6-position did not alter this activity, suggesting the corresponding 6-fluoro derivative exhibits a similar MIC.
However, it is important to note that the overall activity of these compounds is highly dependent on the other substituents in the molecule. For instance, when the pyridinyl group was replaced with a piperonyl group, both the 6-fluoro and 6-chloro derivatives were found to be devoid of biological activity.
Data Summary
| Compound Derivative | Target Organism | MIC (µg/mL) |
| (E)-6-Chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (including MRSA) | 4[1][2][3] |
| (E)-6-Fluoro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (including MRSA) | ~4 (inferred from comparative statement) |
Experimental Protocols
Minimal Inhibitory Concentration (MIC) Determination by Broth Microdilution Method
The MIC values were determined according to the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Preparation of Bacterial Inoculum: Staphylococcus aureus strains are cultured on an appropriate medium. A suspension is then prepared in a saline solution and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO). Two-fold serial dilutions of the compounds are then made in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. Control wells containing medium with inoculum (positive control), medium with DMSO (solvent control), and medium only (negative control) are included. The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
Anticancer Activity
While direct comparative studies on the anticancer activity of this compound versus 6-chlorobenzo[b]thiophene are limited, research on structurally related thieno[2,3-d]pyrimidine derivatives provides some insight.
Comparative Performance
In a study evaluating various substituted thienopyrimidines, a chloro-substituted derivative and a fluoro-substituted derivative were tested against human liver cancer (HepG2) and prostate cancer (PC-3) cell lines.
The chloro-derivative, specifically 4-(4-chlorophenyl)-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine, demonstrated potent cytotoxic activity with IC50 values of 3.105 µM against HepG2 and 2.15 µM against PC-3 cells.[1] The corresponding fluoro-derivative was reported to exhibit moderate activity against both cell lines, suggesting that in this particular scaffold, the chloro-substitution may confer higher anticancer potency than the fluoro-substitution.[1]
Data Summary
| Compound Derivative (Thienopyrimidine Scaffold) | Cell Line | IC50 (µM) |
| 4-(4-Chloro phenyl)-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine | HepG2 | 3.105[1] |
| PC-3 | 2.15[1] | |
| 4-(4-Fluoro phenyl)-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine | HepG2 | Moderate Activity |
| PC-3 | Moderate Activity |
Experimental Protocols
Antiproliferative Activity by MTT Assay
The cytotoxic effect of the compounds on cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., HepG2, PC-3) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and the plate is incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Mechanism of Action: A Potential Signaling Pathway
While the exact signaling pathways for many 6-substituted benzo[b]thiophene derivatives are still under investigation, a prominent mechanism of action for some anticancer benzo[b]thiophenes is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2] STAT3 is a transcription factor that, when constitutively activated, plays a crucial role in tumor cell proliferation, survival, and angiogenesis.
A derivative of 6-aminobenzo[b]thiophene 1,1-dioxide has been shown to inhibit the phosphorylation of STAT3, which is a critical step for its activation.[2] This inhibition prevents STAT3 dimerization and its translocation to the nucleus, thereby downregulating the expression of its target genes involved in cancer progression.
Below is a diagram illustrating the potential inhibitory effect of a 6-substituted benzo[b]thiophene derivative on the STAT3 signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: HPLC vs. GC-MS for the Analysis of 6-Fluorobenzo[b]thiophene
For researchers, scientists, and professionals in drug development, the accurate analysis of novel chemical entities is paramount. 6-Fluorobenzo[b]thiophene, a fluorinated heterocyclic compound, presents unique analytical challenges. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound, supported by extrapolated experimental data and detailed methodologies.
Introduction to this compound and its Analytical Importance
This compound belongs to the benzothiophene class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a fluorine atom can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, robust and reliable analytical methods are crucial for its quantification in various matrices during drug discovery and development processes, from reaction monitoring to metabolic studies. The choice between HPLC and GC-MS for such analyses depends on the physicochemical properties of the analyte and the specific requirements of the study.
Principle of the Techniques
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The separation is influenced by the analyte's polarity, the composition of the mobile phase, and the nature of the stationary phase. Coupled with a variety of detectors, such as UV-Vis or mass spectrometry, HPLC is a versatile technique for both qualitative and quantitative analysis of a wide range of compounds, including those that are non-volatile or thermally labile.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, a sample is vaporized and separated based on its volatility and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that allows for definitive identification and quantification. GC-MS is ideally suited for volatile and thermally stable compounds.
Quantitative Performance Comparison
The following table summarizes the extrapolated quantitative performance data for the analysis of benzothiophenes, which can be considered indicative for this compound. It is important to note that these values are estimates and would require experimental validation for this compound itself.
| Performance Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 0.16 ng/µL | ~0.02 µg/g (in matrix) |
| Limit of Quantitation (LOQ) | 0.5 ng/µL | ~0.08 µg/g (in matrix) |
| Linearity (R²) (Typical) | >0.999 | >0.99 |
| Precision (%RSD) | < 5% | < 10% |
| Analysis Time (Typical) | 10 - 20 minutes | 15 - 30 minutes |
Experimental Protocols
HPLC-UV Method (Proposed)
This proposed method is based on a fast HPLC analysis of thiophenic compounds.[1]
-
Instrumentation: An HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). For MS compatibility, formic acid (0.1%) can be added to the mobile phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (likely around 230-260 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent like acetonitrile to a final concentration within the linear range of the instrument. Filtration of the sample through a 0.45 µm syringe filter prior to injection is recommended to protect the column.
GC-MS Method (Proposed)
This proposed method is based on established GC-MS analyses of thiophene and its derivatives.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A mid-polarity capillary column such as a DB-5ms or a more polar column like a DB-WAX (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless injection (1 µL).
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Ionization Energy: 70 eV.
-
-
Sample Preparation: The sample should be dissolved in a volatile organic solvent such as dichloromethane or hexane. The concentration should be adjusted to avoid column and detector saturation.
Method Selection and Workflow
The choice between HPLC and GC-MS for the analysis of this compound depends on several factors. The following diagrams illustrate the general analytical workflows and a decision-making guide.
References
Validating the Structure of 6-Fluorobenzo[b]thiophene: A 2D NMR Comparison Guide
For researchers and professionals in drug development, unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative analysis utilizing two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy to validate the structure of 6-Fluorobenzo[b]thiophene. By comparing predicted 2D NMR data for this compound with experimental data for the parent compound, Benzo[b]thiophene, we highlight the influence of the fluorine substituent on the chemical environment of the molecule, providing a clear protocol for structural verification.
Executive Summary
This guide outlines the use of key 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—for the structural elucidation of this compound. Due to the limited availability of direct experimental 2D NMR data for this compound, this guide presents predicted ¹H and ¹³C chemical shifts and key 2D correlations. These predicted values are then compared against experimental data for Benzo[b]thiophene to demonstrate the expected spectral changes upon fluorination. This comparative approach serves as a robust methodology for scientists to confirm the synthesis of this compound and similar fluorinated heterocyclic compounds.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established NMR prediction algorithms and provide a reliable reference for experimental verification.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | 7.55 | 127.2 |
| 3 | 7.38 | 122.9 |
| 3a | - | 139.5 |
| 4 | 7.85 | 115.8 (d, J=24 Hz) |
| 5 | 7.15 | 113.5 (d, J=21 Hz) |
| 6 | - | 162.1 (d, J=245 Hz) |
| 7 | 7.70 | 123.8 (d, J=4 Hz) |
| 7a | - | 137.9 (d, J=7 Hz) |
Note: 'd' denotes a doublet, and 'J' represents the coupling constant in Hertz (Hz), indicating coupling to the ¹⁹F nucleus.
Table 2: Key Predicted 2D NMR Correlations for this compound
| Experiment | Key Correlations |
| COSY | H2-H3, H4-H5, H5-H7 (long-range) |
| HSQC | H2-C2, H3-C3, H4-C4, H5-C5, H7-C7 |
| HMBC | H2-C3, H2-C7a, H3-C2, H3-C3a, H4-C3a, H4-C6, H5-C7, H5-C3a, H7-C5, H7-C7a |
Comparative Analysis: Benzo[b]thiophene (Experimental Data)
To understand the impact of the fluorine atom at the C6 position, we compare the predicted data for the fluorinated compound with experimental data for the parent molecule, Benzo[b]thiophene.
Table 3: Experimental ¹H and ¹³C NMR Chemical Shifts for Benzo[b]thiophene
| Position | Experimental ¹H Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| 2 | 7.49 | 126.5 |
| 3 | 7.35 | 123.9 |
| 3a | - | 139.8 |
| 4 | 7.88 | 124.3 |
| 5 | 7.39 | 124.4 |
| 6 | 7.32 | 123.5 |
| 7 | 7.82 | 122.4 |
| 7a | - | 139.4 |
Key Observations from the Comparison:
-
¹³C Chemical Shifts: The most significant effect of the fluorine substitution is the large downfield shift of C6 to approximately 162.1 ppm, accompanied by a large ¹JCF coupling constant (~245 Hz). The carbons ortho (C5, C7) and meta (C4, C7a) to the fluorine also exhibit characteristic C-F couplings.
-
¹H Chemical Shifts: Protons ortho and meta to the fluorine atom (H5 and H7) are expected to show the most significant changes in their chemical shifts and will likely appear as doublet of doublets due to coupling with both adjacent protons and the fluorine atom.
Experimental Protocols
For researchers aiming to validate the structure of this compound, the following general experimental protocols for 2D NMR are recommended.
1. Sample Preparation:
-
Dissolve 10-20 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved, using gentle warming or sonication if necessary.
-
Filter the solution into a 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Experiments should be performed on a spectrometer with a minimum field strength of 400 MHz.
-
The spectrometer should be locked to the deuterium signal of the solvent, and the magnetic field shimmed for optimal homogeneity.
-
COSY: A standard gradient-selected COSY (gs-COSY) pulse sequence is recommended.
-
HSQC: A gradient-selected HSQC experiment with multiplicity editing (e.g., HSQC-EDITED) is useful to distinguish CH/CH₃ from CH₂ signals.[1]
-
HMBC: A gradient-selected HMBC experiment should be optimized for a long-range coupling constant of approximately 8 Hz to observe 2- and 3-bond correlations.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of this compound using 2D NMR.
Caption: A flowchart detailing the systematic process of 2D NMR data acquisition, analysis, and interpretation for the structural validation of this compound.
Conclusion
The structural validation of fluorinated heterocyclic compounds like this compound is critically dependent on the detailed analysis of 2D NMR data. By combining predicted spectral data with a comparative analysis of a non-fluorinated analogue, researchers can confidently assign the structure and understand the electronic effects of fluorination. The COSY, HSQC, and HMBC experiments, when used in concert, provide a comprehensive and unambiguous picture of the molecular connectivity, ensuring the integrity of the synthesized compound for further research and development. The workflow and data presented in this guide offer a practical framework for scientists engaged in the synthesis and characterization of novel fluorinated molecules.
References
Fluorination Enhances Anticancer Potential of Benzothiophene Derivatives: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the landscape of anticancer drug development, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy. A comprehensive review of available data indicates that the incorporation of fluorine atoms into the benzothiophene scaffold can significantly boost its anticancer activity. This guide provides a detailed comparison of the cytotoxic effects of fluorinated versus non-fluorinated benzothiophenes against various cancer cell lines, supported by experimental data and mechanistic insights.
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to improve pharmacological properties such as metabolic stability, binding affinity, and membrane permeability.[1][2] In the context of benzothiophene derivatives, which have demonstrated a range of biological activities including anticancer effects, fluorination appears to be a key factor in potentiating their cytotoxicity.
Comparative Anticancer Activity: A Tabular Overview
The following tables summarize the in vitro anticancer activities of various non-fluorinated and fluorinated benzothiophene and structurally related benzothiazole derivatives, as reported in several studies. It is important to note that these compounds were evaluated in different studies under varying experimental conditions. Therefore, a direct comparison of absolute IC50/GI50 values should be made with caution. The data, however, collectively suggest a trend of increased potency with fluorination.
Table 1: Anticancer Activity of Non-Fluorinated Benzothiophene Derivatives
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Leukemia (SR) | 0.021 | [3] |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Non-Small Cell Lung Cancer (NCI-H460) | 0.028 | [3] |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Colon Cancer (HT29) | 0.026 | [3] |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Breast Cancer (MCF7) | 0.035 | [3] |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Leukemia (K562) | 0.012 | [3] |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Ovarian Cancer (OVCAR-3) | 0.015 | [3] |
Table 2: Anticancer Activity of Fluorinated Benzothiophene and Benzothiazole Derivatives
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 5-Fluoro-indole and Benzothiophene Hybrid | S. aureus (antibacterial) | - | [4] |
| 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | Breast (MDA-MB-468) | <0.1 | [5] |
| 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | Breast (MDA-MB-468) | <0.1 | [5] |
| 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | Breast (MCF-7) | 0.40 | [1] |
| 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | Breast (MCF-7) | 0.57 | [1] |
| Fluorinated isocombretastatin with benzothiophene ring | Leukemia (SR) | 0.015 | [3] |
| Fluorinated isocombretastatin with benzothiophene ring | Melanoma (MDA-MB-435) | 0.019 | [3] |
Experimental Protocols
The data presented in the tables above were generated using standard in vitro cytotoxicity assays. The general methodologies are outlined below. For specific details, please refer to the cited literature.
Cell Viability and Cytotoxicity Assays
A common method used to assess the anticancer activity of the compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the Sulforhodamine B (SRB) assay.
General Workflow for In Vitro Cytotoxicity Testing:
Caption: General workflow for determining the in vitro cytotoxicity of test compounds.
MTT Assay Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the benzothiophene derivatives or a vehicle control.
-
After a 48-72 hour incubation period, the MTT reagent is added to each well.
-
Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
The concentration of the compound that inhibits cell growth by 50% (IC50) is determined by plotting the percentage of cell viability against the compound concentration.
SRB Assay Protocol:
-
Cells are seeded and treated in the same manner as the MTT assay.
-
After the incubation period, the cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with the SRB dye, which binds to cellular proteins.
-
Unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is measured, and the GI50 (the concentration that inhibits cell growth by 50%) is calculated.
Mechanistic Insights: Signaling Pathways
Several benzothiophene derivatives exert their anticancer effects by targeting the microtubule network, a critical component of the cellular cytoskeleton involved in cell division.
Tubulin Polymerization Inhibition
Certain benzothiophene analogs, particularly those with structural similarities to combretastatin A-4, have been shown to inhibit tubulin polymerization. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis (programmed cell death).
Caption: Signaling pathway for tubulin polymerization inhibition by benzothiophene derivatives.
Conclusion
The available evidence strongly suggests that fluorination is a valuable strategy for enhancing the anticancer activity of benzothiophene derivatives. While direct comparative studies on isosteric pairs are limited, the collective data from various studies on fluorinated and non-fluorinated analogs indicate a significant increase in potency upon the introduction of fluorine. The primary mechanism of action for many of these compounds involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. Further research focusing on the direct comparison of fluorinated and non-fluorinated benzothiophenes is warranted to fully elucidate the structure-activity relationships and to guide the design of next-generation anticancer agents.
References
- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. flore.unifi.it [flore.unifi.it]
A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Fluorobenzo[b]thiophene
In the development of pharmaceutical products, the rigorous analysis of active pharmaceutical ingredients (APIs) and their impurities is paramount to ensure safety and efficacy. 6-Fluorobenzo[b]thiophene is a sulfur-containing heterocyclic compound that is a key intermediate in the synthesis of various pharmaceutical agents. Accurate and precise quantification of this compound is crucial, and the analytical methods employed must be thoroughly validated. Cross-validation of different analytical techniques provides a high degree of assurance in the reliability of the data.
Comparative Analysis of Analytical Methods
The choice between HPLC-UV and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. HPLC is a versatile and robust technique widely used for the analysis of non-volatile and thermally labile compounds, making it a suitable choice for many pharmaceutical applications.[6][7][8] GC-MS, on the other hand, offers high sensitivity and specificity, particularly for volatile and semi-volatile compounds.[9][10][11]
A summary of the typical performance characteristics for each method in the context of analyzing a compound like this compound is presented below. These values are hypothetical and would need to be confirmed through experimental validation.
| Performance Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~10 ng/mL | ~1 ng/mL |
| Limit of Quantitation (LOQ) | ~30 ng/mL | ~5 ng/mL |
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation and validation of any analytical method. The following are example methodologies for HPLC-UV and GC-MS analysis of this compound, adapted from methods for similar compounds.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. For example, a starting condition of 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for this compound, which would be determined by a UV scan (e.g., approximately 254 nm).
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) and serially diluted to create calibration standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A capillary column suitable for the analysis of semi-volatile aromatic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless or split injection, depending on the required sensitivity.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full scan (e.g., m/z 50-300) for qualitative analysis and method development, and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound.
-
-
Standard Preparation: A stock solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) and serially diluted.
Cross-Validation Workflow
Cross-validation ensures that different analytical methods produce comparable and reliable results. A typical workflow for the cross-validation of HPLC-UV and GC-MS methods for the analysis of this compound is illustrated below.
This diagram outlines the logical progression from method development and individual validation to the direct comparison of results from the two different analytical techniques when analyzing the same samples. The final step involves a statistical assessment to confirm the correlation and interchangeability of the methods.
References
- 1. GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. shimadzu.com [shimadzu.com]
- 5. agilent.com [agilent.com]
- 6. veeprho.com [veeprho.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. labcompare.com [labcompare.com]
- 10. mdpi.com [mdpi.com]
- 11. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 6-Fluorobenzo[b]thiophene Analogs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 6-fluorobenzo[b]thiophene analogs and their derivatives, highlighting their structure-activity relationships (SAR) across various biological targets. Experimental data is presented to facilitate objective performance comparisons with alternative compounds.
The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous pharmacologically active compounds. The introduction of a fluorine atom at the 6-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity. This guide delves into the SAR of this compound analogs, with a focus on their anticancer, antimicrobial, and enzyme inhibitory activities.
Comparative Performance Analysis
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the benzo[b]thiophene core. The following tables summarize the quantitative data from various studies, offering a comparative overview of their performance.
Anticancer Activity
The anticancer potential of benzo[b]thiophene derivatives has been extensively explored, with a focus on their ability to inhibit key signaling pathways involved in cell proliferation and survival.
Table 1: Cytotoxic Activity of Benzo[b]thiophene Acrylonitrile Analogs [1]
| Compound ID | R Group | Cancer Cell Line | GI50 (nM) |
| 5 | 2,5-dimethoxyphenyl | NCI-H522 (Lung) | 15.8 |
| 6 | 3,4,5-trimethoxyphenyl | NCI-H522 (Lung) | 21.1 |
| 13 | 4-pyridyl | NCI-H522 (Lung) | 31.6 |
GI50: The molar concentration required to cause 50% growth inhibition.
Table 2: STAT3 Inhibitory Activity of 6-Aminobenzo[b]thiophene 1,1-Dioxide Analogs [2][3]
| Compound ID | R Group | Cell Line | IC50 (µM) for STAT3 Phosphorylation |
| Stattic | Nitro | - | - |
| K2071 | 4-methoxybenzylamino | Glioblastoma | Potent Inhibition |
IC50: The half maximal inhibitory concentration.
Antimicrobial Activity
This compound-2-carboxylic acid and its acylhydrazone derivatives have demonstrated promising activity against multidrug-resistant bacteria.
Table 3: Antimicrobial Activity of 6-Substituted Benzo[b]thiophene-2-carbohydrazide Analogs
| Compound ID | 6-Substituent | Aromatic Aldehyde | S. aureus ATCC 29213 MIC (µg/mL) | S. aureus MRSA 12-03 MIC (µg/mL) |
| II.a | H | Pyridin-2-yl | 16 | 16 |
| II.b | Cl | Pyridin-2-yl | 4 | 4 |
| II.c | F | Pyridin-2-yl | >64 | >64 |
| II.d | CF3 | Pyridin-2-yl | 16 | 16 |
MIC: Minimum Inhibitory Concentration.
Key Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of these compounds requires a clear visualization of the targeted signaling pathways and the experimental procedures used for their evaluation.
Caption: STAT3 signaling pathway and the inhibitory action of analogs.
References
- 1. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Fluorescence Spectra of Benzothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorescence properties of various benzothiophene derivatives, supported by experimental data. The information is intended to assist researchers in selecting appropriate compounds for applications such as fluorescent probes, organic light-emitting diodes (OLEDs), and pharmacological studies.
Quantitative Fluorescence Data of Benzothiophene Derivatives
The following table summarizes the key photophysical properties of selected benzothiophene derivatives. These values are influenced by the nature and position of substituents on the benzothiophene core, as well as the solvent used for measurement.
| Derivative Name/Structure | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Solvent | Reference |
| Benzo[b]thiophene | >250 | Not specified | Not specified | Emissive | Hexanes | [1] |
| SBN-1 | Not specified | 462 | Not specified | 4.9% (EQE) | Toluene | [2] |
| SBN-2 | Not specified | 458 | Not specified | 5.0% (EQE) | Toluene | [2] |
| Benzothiazolylthieno-thiophene (Compound 3c) | ~400 | ~450 | ~50 | Not specified | Toluene | [3] |
| Benzothiazolylthieno-thiophene (Compound 4d) | ~450 | ~525 | ~75 | Not specified | Toluene | [3] |
| Hydroxythiophene-conjugated benzothiazole (BzT-OH) | 420 | 520 | 100 | High | PBS (pH 8.0) | |
| Acetate-bearing BzT-OH (BzT-OAc) | Not specified | 474 | Not specified | 21% | PBS (pH 7.4) |
EQE: External Quantum Efficiency for OLEDs.
The data indicates that the emission wavelengths of benzothiophene derivatives can be tuned across the visible spectrum by modifying their chemical structure. For instance, increasing the electron-withdrawing nature of substituents can lead to a bathochromic (red) shift in both absorption and fluorescence bands[3]. The fusion of benzothiophene rings with other aromatic systems, as seen in SBN-1 and SBN-2, results in materials with blue emission suitable for OLED applications[2].
Experimental Protocols
The following is a generalized experimental protocol for measuring the fluorescence spectra of benzothiophene derivatives.
Instrumentation:
A spectrofluorometer is the primary instrument used for measuring fluorescence spectra[4]. Key components of a spectrofluorometer include:
-
An excitation source (e.g., Xenon arc lamp or laser)[4].
-
An excitation monochromator to select the desired excitation wavelength.
-
A sample holder (typically a quartz cuvette for solutions).
-
An emission monochromator to analyze the emitted light.
-
A detector (e.g., a photomultiplier tube) to measure the intensity of the emitted light[4].
Sample Preparation:
-
Solvent Selection: Dissolve the benzothiophene derivative in a suitable solvent. The choice of solvent can influence the fluorescence properties. Common solvents include toluene, hexanes, and buffer solutions like PBS for biological applications.
-
Concentration: Prepare a dilute solution of the compound. High concentrations can lead to inner filter effects and self-quenching, which can distort the fluorescence spectrum. A typical starting concentration is in the micromolar (µM) range.
-
Blank Measurement: A solvent blank should be run to account for any background fluorescence or Raman scattering from the solvent itself.
Measurement Procedure:
-
Emission Spectrum:
-
Set the excitation monochromator to a fixed wavelength, which is typically the wavelength of maximum absorption (λmax) for the compound.
-
Scan the emission monochromator over a range of wavelengths to measure the intensity of the emitted light.
-
The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum[5].
-
-
Excitation Spectrum:
-
Set the emission monochromator to a fixed wavelength, usually the wavelength of maximum fluorescence emission.
-
Scan the excitation monochromator over a range of wavelengths.
-
The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. The excitation spectrum often mirrors the absorption spectrum of the compound[6].
-
Data Analysis:
-
The excitation and emission maxima (λex and λem) are determined from the respective spectra.
-
The Stokes shift is calculated as the difference between the emission and excitation maxima.
-
The fluorescence quantum yield (ΦF) can be determined relative to a standard of known quantum yield.
Experimental Workflow for Fluorescence Analysis
The following diagram illustrates a typical workflow for the fluorescence analysis of benzothiophene derivatives.
Caption: A flowchart of the experimental workflow for fluorescence analysis.
Signaling Pathway Involvement
While many benzothiophene derivatives are valued for their intrinsic fluorescent properties, some also exhibit significant biological activity. For instance, certain derivatives have been shown to act as selective estrogen receptor modulators or have applications in targeting beta-amyloid plaques in Alzheimer's disease[7]. The diagram below illustrates a generalized signaling pathway for a nuclear receptor, which can be modulated by some bioactive benzothiophene derivatives.
Caption: A generalized nuclear receptor signaling pathway.
References
- 1. ossila.com [ossila.com]
- 2. The effect of substituted thiophene and benzothiophene derivates on PPARgamma expression and glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. books.rsc.org [books.rsc.org]
- 5. chem.uci.edu [chem.uci.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]
A Comparative Analysis of 6-Fluorobenzo[b]thiophene: Juxtaposing Computational Predictions with Experimental Findings for its Derivatives
For researchers, scientists, and professionals in drug development, understanding the physicochemical and pharmacological properties of heterocyclic compounds is paramount. This guide provides a comparative analysis of 6-Fluorobenzo[b]thiophene, a molecule of interest in medicinal chemistry. Due to a scarcity of direct experimental data for the parent compound, this report contrasts computational predictions for this compound with available experimental data for its closely related derivatives, namely this compound-2-carboxylic acid and its ethyl ester. This approach offers valuable insights into the potential characteristics of the parent molecule and highlights the predictive power and current limitations of in silico modeling.
Physicochemical and Pharmacokinetic Properties: A Tale of Two Datasets
To provide a comprehensive overview, a combination of computational predictions for the parent this compound and experimental data for its derivatives has been compiled. The computational data was aggregated from various online prediction tools, while the experimental data is derived from peer-reviewed scientific literature.
| Property | This compound (Computational) | This compound-2-carboxylic acid (Experimental) | Ethyl this compound-2-carboxylate (Experimental) |
| Molecular Formula | C₈H₅FS | C₉H₅FO₂S | C₁₁H₉FO₂S |
| Molecular Weight ( g/mol ) | 152.19 | - | - |
| Topological Polar Surface Area (TPSA) (Ų) | 0[1] | - | - |
| LogP (Octanol/Water Partition Coefficient) | 3.04[1] | - | - |
| Hydrogen Bond Acceptors | 1[1] | - | - |
| Hydrogen Bond Donors | 0[1] | - | - |
| Rotatable Bonds | 0[1] | - | - |
| Appearance | - | Yellowish powder[2][3] | White powder[2][3] |
| ¹H NMR (DMSO-d₆, δ ppm) | - | 13.46 (s, 1H), 8.12 (d, J = 0.8 Hz, 1H), 8.05 (dd, J = 9.0, 5.4 Hz, 1H), 7.98 (dd, J = 9.4, 2.6 Hz, 1H), 7.35 (td, J = 9.0, 2.6 Hz, 1H)[2][3] | 8.20 (s, 1H), 8.07 (dd, J = 9.1, 5.4 Hz, 1H), 7.99 (dd, J = 9.1, 2.4 Hz, 1H), 7.37 (td, J = 9.1, 2.4 Hz, 1H), 4.35 (q, J = 7.1 Hz, 2H), 1.33 (t, J = 7.1 Hz, 3H)[2][3] |
| ¹³C NMR (DMSO-d₆, δ ppm) | - | 163.48, 161.43 (d, J = 245.2 Hz), 142.76 (d, J = 11.3 Hz), 135.75, 134.96 (d, J = 3.9 Hz), 129.99, 127.70 (d, J = 9.6 Hz), 114.48 (d, J = 24.8 Hz), 109.13 (d, J = 26.2 Hz)[2][3] | - |
It is important to note the absence of experimentally determined physicochemical data such as melting point, boiling point, and solubility for the parent this compound in the reviewed literature. The provided experimental data pertains to its 2-carboxylic acid and ethyl 2-carboxylate derivatives, which were synthesized and characterized in the context of antimicrobial studies.[2][3]
Experimental Protocols
The following sections detail the methodologies employed in the synthesis, characterization, and biological evaluation of the this compound derivatives mentioned in this guide.
Synthesis and Characterization of this compound Derivatives
The synthesis of this compound-2-carboxylic acid and its ethyl ester has been reported as part of a broader study on benzo[b]thiophene acylhydrazones.[2][3]
Synthesis of Ethyl this compound-2-carboxylate: The synthesis of the ethyl ester derivative was achieved, though the specific reaction details are not extensively provided in the source material. The purification process involved chromatography with an eluent of pentane/Et₂O (10:1), resulting in a white powder.[2][3]
Synthesis of this compound-2-carboxylic acid: The carboxylic acid derivative was also synthesized, yielding a yellowish powder.[2][3]
Characterization (NMR Spectroscopy): Nuclear Magnetic Resonance (NMR) spectroscopy was used to confirm the structures of the synthesized derivatives.
-
Sample Preparation: Typically, for ¹H and ¹³C NMR analysis of organic compounds, a few milligrams of the sample are dissolved in a deuterated solvent (in this case, DMSO-d₆ or Chloroform-d). The solution is then transferred to an NMR tube.
-
Data Acquisition: The spectra were recorded on a 300 MHz NMR spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak.[2][3]
The logical workflow for comparing computational and experimental data, especially when direct experimental data for the parent compound is unavailable, is depicted in the following diagram.
Caption: Workflow for comparing computational and experimental data.
Antimicrobial Activity Screening
Derivatives of this compound have been evaluated for their antimicrobial properties. While the parent compound was not directly tested, the methodology provides a framework for future studies.
Broth Microdilution Method: This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.
-
Serial Dilutions: The stock solutions are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
The following diagram illustrates the general workflow for antimicrobial susceptibility testing.
References
Safety Operating Guide
Navigating the Safe Disposal of 6-Fluorobenzo[b]thiophene: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of specialized chemicals like 6-Fluorobenzo[b]thiophene are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to its disposal, drawing from established hazardous waste management protocols.
Hazard Profile and Essential Safety Precautions
Based on analogous compounds, this compound is anticipated to be a hazardous substance. It may be harmful if swallowed, inhaled, or comes into contact with skin, and could cause skin and eye irritation. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This includes:
-
Chemical-resistant gloves (e.g., Viton® or Butyl Rubber)
-
Safety goggles
-
A lab coat
All handling of this compound and its associated waste should be performed within a certified laboratory fume hood to minimize inhalation exposure.
Waste Segregation and Container Management
Proper segregation and containment of chemical waste are the first steps in safe disposal.
-
Waste Container: Utilize a designated, leak-proof, and chemically compatible container for all this compound waste, whether solid or liquid. The container must be kept securely closed except when actively adding waste.[1][2][3]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents in the waste stream.[3][4] The label should also include the date of waste generation and the name of the principal investigator or laboratory.[4]
-
Secondary Containment: To prevent the spread of spills or leaks, always place your primary waste container within a larger, chemically resistant secondary container.[1] The secondary container should be capable of holding 110% of the volume of the primary container.[1]
Disposal Procedures: A Step-by-Step Approach
The recommended and primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[3] This ensures the compound is managed and destroyed in compliance with all environmental regulations, typically through high-temperature incineration.
Step 1: Waste Collection
-
Carefully transfer all waste containing this compound into the designated and properly labeled hazardous waste container.
-
For solid waste, such as contaminated lab supplies (e.g., gloves, absorbent paper), double-bag the materials in clear plastic bags to allow for visual inspection by environmental health and safety (EHS) personnel.[1]
Step 2: Storage
-
Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Be mindful of accumulation time and quantity limits for hazardous waste, which are typically regulated. For example, waste must often be collected within 90 days of the start of accumulation.[1]
Step 3: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[4]
-
You will likely need to complete a hazardous waste information form, providing a detailed list of the chemical constituents and their quantities.[4]
Disposal of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste.
-
The container should be triple-rinsed with a suitable solvent capable of removing the chemical residue.[2]
-
The rinsate from the first rinse must be collected and disposed of as hazardous waste.[5] For highly toxic chemicals, the first three rinses must be collected.[5]
-
After thorough rinsing and air drying, the container may be disposed of in the regular trash, with the label defaced.[5]
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes general guidelines for hazardous waste management.
| Parameter | Guideline | Citation |
| Secondary Containment Volume | Must hold 110% of the primary container's volume. | [1] |
| Maximum Storage Time | Typically 90 days from the start of accumulation. | [1] |
| Maximum Accumulation Quantity | Varies by regulation, often up to 55 gallons for a single waste stream. | [1] |
| pH for Drain Disposal (for approved dilute acids and bases) | Between 5.5 and 10.5. | [6] |
Note: Drain disposal is generally not permitted for compounds like this compound.[4][6]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. benchchem.com [benchchem.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. acs.org [acs.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
